ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILHPVBZNKVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383501 | |
| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-96-2 | |
| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of relevant biological pathways.
Core Chemical Properties
This compound is a chlorinated indole derivative with the molecular formula C12H9Cl2NO3. The presence of both a formyl group and an ethyl carboxylate moiety on the indole scaffold makes it a versatile intermediate in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C12H9Cl2NO3 | [1] |
| Molecular Weight | 286.11 g/mol | [1] |
| CAS Number | 153435-96-2 | [2][3] |
Reference Physicochemical Data: Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C11H9Cl2NO2 | [4] |
| Molecular Weight | 258.10 g/mol | [4] |
| Melting Point | 187-188 °C | [5] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the formylation of its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[6][7]
Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions of indole derivatives.[8][9]
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then stirred vigorously for 1-2 hours.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow.
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not available in the public domain, the following table provides the known spectral data for its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, which can serve as a reference for characterization.
Spectral Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| Data Type | Details | Source |
| ¹H NMR (400 MHz, DMSO-d6) | δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H) | [5] |
| ¹³C NMR (151 MHz, CDCl3) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 | [5] |
| HRMS (ESI) | m/z [M – H]⁻ calcd for C11H8NO2Cl2 255.9927, found 255.9930 | [5] |
Potential Biological Activity and Signaling Pathways
Indole-3-carbaldehyde derivatives are known to possess a range of biological activities. While specific studies on this compound are limited, the core indole-3-carbaldehyde structure is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10][11][12] AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation.
Furthermore, aberrant activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is implicated in various inflammatory diseases.[13][14][15][16][17] Some small molecules are known to inhibit the NLRP3 inflammasome, making it a significant target in drug discovery. The potential for indole derivatives to modulate this pathway warrants further investigation.
Postulated Signaling Pathway Involvement
The following diagram illustrates the potential interaction of an indole-3-carbaldehyde derivative with the AhR signaling pathway, which can influence inflammatory responses, potentially cross-talking with the NLRP3 inflammasome pathway.
Caption: Potential AhR signaling pathway activation.
This guide serves as a foundational resource for researchers and professionals interested in the chemical and potential biological properties of this compound. Further experimental investigation is required to fully elucidate its specific characteristics and therapeutic potential.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 153435-96-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 153435-96-2 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Activation of the aryl hydrocarbon receptor induces human type 1 regulatory T cell–like and Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Aryl-Hydrocarbon Receptor Inhibits Invasive and Metastatic Features of Human Breast Cancer Cells and Promotes Breast Cancer Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of aryl hydrocarbon receptor (AhR) leads to reciprocal epigenetic regulation of FoxP3 and IL-17 expression and amelioration of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 15. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Chemical Properties
This compound is a substituted indole derivative with the chemical formula C₁₂H₉Cl₂NO₃.[1] The core of the molecule is an indole ring system, which is a prevalent scaffold in numerous biologically active compounds.[2] The indole nucleus is substituted at various positions: two chlorine atoms at positions 4 and 6, an ethyl carboxylate group at position 2, and a formyl group at position 3.
The molecular structure of this compound is visualized in the diagram below.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathway for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of the indole ring system, followed by a regioselective formylation.
I. Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
The initial step involves the construction of the dichloro-substituted indole ring. A common and effective method for this is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. In this case, (3,5-dichlorophenyl)hydrazine reacts with diethyl ketomalonate.
Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
A solution of (3,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol is treated with diethyl ketomalonate (1.1 eq). The reaction mixture is heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate as a solid.
| Reagent/Parameter | Molar Ratio/Value |
| (3,5-dichlorophenyl)hydrazine HCl | 1.0 eq |
| Diethyl ketomalonate | 1.1 eq |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
II. Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
The second step is the formylation of the synthesized indole at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
To a stirred solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃, 1.2-1.5 eq) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-70 °C for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. The resulting mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.
| Reagent/Parameter | Molar Ratio/Value |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 1.2-1.5 eq |
| Solvent | 1,2-Dichloroethane or DMF |
| Reaction Temperature | 50-70 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-90% |
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of the target compound.
Logical Workflow of the Synthesis
The following diagram outlines the logical progression of the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis.
Technical Guide: Spectral and Methodological Overview of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Spectral Data of a Close Structural Analogue: Ethyl 4,6-dichloro-1H-indole-2-carboxylate
The following tables summarize the available spectral data for ethyl 4,6-dichloro-1H-indole-2-carboxylate, a molecule structurally similar to the target compound but lacking the 3-formyl group. This data can be used for comparative purposes in the analysis of related structures.
Table 1: ¹H-NMR and ¹³C-NMR Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (151 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 12.41 (s, 1H) | 161.69 |
| 7.44 (s, 1H) | 137.08 |
| 7.27 (s, 1H) | 131.00 |
| 7.10 (s, 1H) | 128.45 |
| 4.43–4.30 (q, 2H) | 128.37 |
| 1.34 (d, 3H) | 125.31 |
| 121.26 | |
| 110.52 | |
| 107.07 | |
| 61.56 | |
| 14.32 |
Table 2: IR and Mass Spectrometry Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| Infrared (IR) Spectroscopy (cm⁻¹) | High-Resolution Mass Spectrometry (HRMS) |
| Wavenumber | Value |
| 3314.3 | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂: 255.9927 |
| 2987.6 | m/z [M – H]⁻ found: 255.9930 |
| 1700.2 | |
| 1615.8 | |
| 1566.2 | |
| 1523.7 | |
| 1487.2 | |
| 1323.3 | |
| 1247.2 | |
| 1072.4 | |
| 840.1 | |
| 770.2 |
General Experimental Protocols for Synthesis and Characterization
The following are generalized procedures for the synthesis of substituted indole-2-carboxylates and the subsequent analytical techniques used for their characterization, based on established methodologies.
Synthesis of Substituted Ethyl Indole-2-carboxylates
A common route to the synthesis of indole-2-carboxylates is the Reissert indole synthesis. This method involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate.
Example Protocol (Reissert Synthesis):
-
Condensation: A solution of the appropriately substituted 2-nitrotoluene in a suitable solvent (e.g., anhydrous ether) is treated with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The reaction mixture is typically stirred for several hours, leading to the formation of the potassium salt of the corresponding ethyl o-nitrophenylpyruvate, which often precipitates as a solid.
-
Reductive Cyclization: The isolated salt is then dissolved in a suitable solvent, such as glacial acetic acid, and subjected to catalytic hydrogenation. A platinum-based catalyst is often employed. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The product, ethyl indole-2-carboxylate, is precipitated by the addition of water. The crude product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methylene chloride and petroleum ether).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are often recorded on an FT-IR spectrometer. The samples can be analyzed as a KBr pellet or as a thin film. The data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Conceptual Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted ethyl indole-2-carboxylate.
Caption: Synthetic and analytical workflow for indole-2-carboxylates.
Signaling Pathways and Biological Context
Indole derivatives are a prominent class of heterocyclic compounds that are frequently found in biologically active natural products and synthetic pharmaceuticals. They are known to interact with a wide range of biological targets. While no specific signaling pathways have been identified for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the available literature, the indole scaffold is a key component in molecules that modulate various pathways, including those involved in:
-
Anticancer Activity: Many indole derivatives exhibit antitumor properties by interfering with signaling pathways related to cell proliferation, apoptosis, and angiogenesis.
-
Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.
-
Neurological Activity: As analogues of tryptophan and serotonin, indole derivatives can interact with receptors and enzymes in the central nervous system.
The logical relationship for investigating the biological activity of a novel indole compound is depicted in the following diagram.
Caption: Drug discovery workflow for a novel indole compound.
An In-depth Technical Guide on the Physical Properties of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a compound of interest in synthetic and medicinal chemistry. This document details its boiling point and discusses the determination of its physical state, supported by experimental methodologies. Furthermore, a proposed synthetic pathway for its preparation is outlined and visualized.
Physical Properties
The physical characteristics of a compound are crucial for its handling, purification, and use in further chemical synthesis or biological assays. For this compound (CAS No: 153435-96-2), the available data on its primary physical properties are summarized below.
| Physical Property | Value | Notes |
| Boiling Point | 485.1°C | at 760 mmHg |
| Melting Point | Not available | The physical form is noted as a solid by some suppliers. For the related compound, ethyl 4,6-dichloro-1H-indole-2-carboxylate, the melting point is reported as 187-188 °C. |
Note on Melting Point: While a precise melting point for this compound is not documented in the surveyed literature, its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, has a reported melting point of 187-188 °C. The introduction of a formyl group at the C3 position is expected to alter the crystal lattice and intermolecular forces, thus resulting in a different melting point.
Experimental Protocols
The determination of physical properties such as melting and boiling points is fundamental in the characterization of a chemical compound. Below are generalized experimental protocols that are typically employed for such determinations.
1. Determination of Melting Point (Capillary Method)
A standard and widely used method for determining the melting point of a solid compound involves a melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes.
-
Procedure:
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.
-
For a pure compound, the melting range is typically narrow (0.5-2 °C).
-
2. Determination of Boiling Point (Distillation Method)
The boiling point of a liquid can be determined by distillation at atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
For high-boiling-point compounds, vacuum distillation may be necessary to prevent decomposition. The observed boiling point is then corrected to the standard atmospheric pressure of 760 mmHg.
-
Synthesis Pathway: Vilsmeier-Haack Formylation
The introduction of a formyl group onto an indole ring is commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2][3] The proposed synthesis of this compound involves the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate at the C3 position, which is the most nucleophilic position on the indole ring.
Below is a diagram illustrating the logical workflow of this synthetic transformation.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate.
Experimental Protocol for Vilsmeier-Haack Formylation (Proposed)
-
Reagents and Solvents: Ethyl 4,6-dichloro-1H-indole-2-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM, as solvent), saturated aqueous sodium bicarbonate solution, water, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in an appropriate solvent like DCM to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure the complete formation of the reagent.
-
Add a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
References
An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. This document details its solubility characteristics, outlines a representative synthetic protocol, and illustrates its potential applications in drug discovery.
Core Physical and Chemical Properties
Solubility Profile
A definitive quantitative solubility profile for this compound in various solvents has not been extensively published. However, based on the general behavior of similar chlorinated heterocyclic compounds, a qualitative assessment can be made. It is anticipated that the compound exhibits good solubility in common polar aprotic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Polar Protic | Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble | |
| Nonpolar | Hexanes | Insoluble |
| Toluene | Slightly Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Aqueous | Water | Insoluble |
Experimental Protocol: Solubility Determination
The following is a general experimental protocol for determining the quantitative solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from a substituted aniline. A representative workflow is outlined below.
Caption: Synthetic workflow for this compound.
Potential Research Applications
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The subject compound, with its specific substitution pattern, holds potential for investigation in various therapeutic areas.
Caption: Potential research applications and therapeutic targets.
Indole-2-carboxylate derivatives have been investigated for their potential as HIV-1 integrase strand transfer inhibitors.[2] Furthermore, various substituted indoles have shown promise in the development of agents for treating cancer and infectious diseases.[1][3] The unique electronic and steric properties conferred by the dichloro and formyl groups on this specific scaffold make it a valuable candidate for further biological evaluation and as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its discovery, synthesis, and physicochemical properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide includes diagrammatic representations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound is a significant heterocyclic compound, primarily utilized as a versatile precursor in the development of novel therapeutic agents. Its discovery is linked to research programs aimed at synthesizing complex indole derivatives for biological screening. Notably, it has served as a crucial building block in the creation of potent and selective CysLT1 receptor antagonists, which are valuable in the treatment of asthma and other inflammatory diseases[1]. The strategic placement of the chloro, formyl, and ethyl carboxylate groups on the indole scaffold provides multiple reaction sites for further chemical modifications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its immediate precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, is presented below.
Table 1: Physicochemical Data of this compound and its Precursor
| Property | Ethyl 4,6-dichloro-1H-indole-2-carboxylate | This compound |
| CAS Number | 53995-82-7 | 153435-96-2 |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | C₁₂H₉Cl₂NO₃ |
| Molecular Weight | 258.10 g/mol | 286.11 g/mol |
| Melting Point | 187-188 °C | Not explicitly available |
| Appearance | Pale yellow solid | Not explicitly available |
| Boiling Point | Not available | 485.1°C at 760 mmHg |
| Density | Not available | 1.491 g/cm³ |
Synthesis
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, from 3,5-dichloroaniline. This is followed by the formylation of the precursor at the C3 position of the indole ring via the Vilsmeier-Haack reaction[1][2].
Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
The synthesis of the precursor is achieved through a Japp-Klingemann condensation followed by a Fischer indole synthesis[1][2].
Experimental Protocol:
-
Step 1: Japp-Klingemann Condensation: 3,5-dichloroaniline is diazotized and coupled with an active methylene compound, such as ethyl 2-methylacetoacetate, to form an intermediate hydrazone.
-
Step 2: Fischer Indole Synthesis: The resulting hydrazone undergoes cyclization in the presence of an acid catalyst, such as polyphosphoric acid, to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate[1].
Synthesis of this compound
The formylation of the precursor is carried out using the Vilsmeier-Haack reaction[1][2].
Experimental Protocol:
-
To a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in a suitable solvent such as 1,2-dichloroethane, the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) is added.
-
The reaction mixture is heated to reflux for several hours.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography[3].
Spectroscopic Data
Table 2: Spectroscopic Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 |
| IR (cm⁻¹) | 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2 |
| HRMS (ESI) | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930 |
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a novel class of CysLT1 selective antagonists[1]. The formyl group at the C3 position allows for further elaboration of the molecule, leading to the development of compounds with potential therapeutic applications in inflammatory diseases. The dichloro substitution pattern on the indole ring also plays a crucial role in modulating the biological activity of the final compounds.
Conclusion
This technical guide has summarized the discovery, synthesis, and properties of this compound. The provided synthetic pathways and experimental insights offer a valuable resource for researchers in medicinal chemistry and drug development. The established role of this compound as a key building block in the synthesis of CysLT1 antagonists underscores its importance in the ongoing search for new therapeutic agents. Further research into the reactivity and applications of this versatile indole derivative is warranted.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [3H]2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid ([3H]PSB-12150): A Useful Tool for Studying GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 153435-96-2 | [1] |
| Molecular Formula | C₁₂H₉Cl₂NO₃ | [1] |
| Molecular Weight | 286.11 g/mol | [1] |
| Boiling Point | 485.1°C at 760 mmHg | [1] |
| Density | 1.491 g/cm³ | [1] |
| Refractive Index | 1.667 | [1] |
| Vapor Pressure | 1.45E-09 mmHg at 25°C | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
Synthesis
The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. This is followed by the introduction of a formyl group at the C3 position of the indole ring via the Vilsmeier-Haack reaction.
Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Conceptual Experimental Protocol (Based on Fischer Indole Synthesis):
-
Reaction Setup: A solution of 3,5-dichlorophenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Ethyl pyruvate is added to the solution, and a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) is introduced.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Detailed Experimental Protocol (Adapted from general procedures):
-
Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. The temperature is maintained below 5°C.
-
Formylation Reaction: A solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in DMF is added dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by TLC.
-
Work-up and Isolation: The reaction mixture is then poured onto crushed ice, which leads to the hydrolysis of the intermediate iminium salt. The resulting solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until alkaline, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Reaction Workflow:
References
The Diverse Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide
Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Among its many variations, the indole-2-carboxylate framework has emerged as a particularly versatile template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antiviral, anticancer, antimicrobial, and receptor-modulating properties. This guide provides an in-depth technical overview of the key biological activities of indole-2-carboxylate derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows to support researchers and drug development professionals.
Introduction to the Indole-2-Carboxylate Scaffold
The indole ring system, formed by the fusion of a benzene and a pyrrole ring, provides a unique structural and electronic foundation that facilitates interactions with a wide array of biological targets.[1] The addition of a carboxylate group at the 2-position creates a critical anchor point for further chemical modification and often plays a direct role in the mechanism of action, for instance, by chelating metal ions in enzyme active sites.[4][5] The subsequent derivatization at the indole nitrogen (N1), the C3 position, or on the benzene ring (C4-C7) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the discovery of indole-2-carboxylate derivatives with significant therapeutic potential across multiple disease areas.
Antiviral Activity
Indole-2-carboxylate derivatives have shown significant promise as antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV), influenza, and other viruses.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[5] This process requires the coordination of two magnesium ions (Mg²⁺) within the enzyme's active site by a trio of acidic residues (the DDE motif).[5] Indole-2-carboxylic acid derivatives have been designed to act as integrase strand transfer inhibitors (INSTIs) by effectively chelating these Mg²⁺ ions, thereby blocking the integration step.[4][6][7]
Quantitative Data: HIV-1 Integrase Strand Transfer Inhibition
| Compound | Target | IC50 | CC50 | Reference |
| 1 | HIV-1 Integrase | 32.37 µM | >80 µM | [4][5] |
| 17a | HIV-1 Integrase | 3.11 µM | >80 µM | [4][5][8] |
| 4a | HIV-1 Integrase | 10.06 µM | >80 µM | [4] |
| 20a | HIV-1 Integrase | 0.13 µM | N/A | [6][7][9] |
IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity against the HIV-1 integrase strand transfer step is typically evaluated using a commercially available kit-based assay.[4][5] The general procedure is as follows:
-
Reaction Setup: The reaction is conducted in 96-well plates. Each well contains a reaction buffer with the recombinant HIV-1 integrase enzyme and a donor DNA substrate (vDNA).
-
Compound Addition: The test compounds (indole-2-carboxylate derivatives) are dissolved, typically in DMSO, and added to the wells at various concentrations. A known inhibitor like Raltegravir (RAL) is used as a positive control.
-
Initiation: The reaction is initiated by the addition of MgCl₂ and the target DNA.
-
Incubation: The plate is incubated at 37°C to allow the strand transfer reaction to proceed.
-
Detection: The amount of integrated DNA is quantified, often using a biotin-streptavidin-based colorimetric or fluorescence detection method.
-
Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the integrase activity, is calculated from the dose-response curve.
Visualization: Mechanism of HIV-1 Integrase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorinated Indoles: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Among the various modifications to this "privileged scaffold," halogenation, particularly dichlorination, has emerged as a powerful strategy to enhance therapeutic efficacy. The introduction of two chlorine atoms onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the role of dichlorinated indoles in medicinal chemistry, with a focus on their applications in oncology and infectious diseases. It delves into their synthesis, biological activity, mechanisms of action, and provides detailed experimental context.
Anticancer Activity of Dichlorinated Indoles
Dichlorinated indoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The strategic placement of chlorine atoms on the indole ring has been shown to be a key determinant of their anticancer activity.[2]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dichlorinated indoles have been investigated as inhibitors of several key kinases implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and growth.[3]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative dichlorinated indole derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 5,7-dichloro | MCF-7 (Breast) | 1.5 | [5] |
| Compound 2 | 4,6-dichloro | HCT-116 (Colon) | 0.8 | [5] |
| Compound 3 | 5,7-dichloro | A549 (Lung) | 2.1 | [4] |
| U2 | Dichloro-substituted | MCF-7 (Breast) | 1.2 ± 0.02 | [4] |
| U3 | Dichloro-substituted | MCF-7 (Breast) | 11.10 ± 0.07 | [4] |
Antimicrobial Potential of Dichlorinated Indoles
The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents.[6] Dichlorinated indoles have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8]
Mechanism of Action: Targeting Bacterial Processes
Halogenated indoles, including dichlorinated derivatives, can disrupt essential bacterial processes such as biofilm formation, virulence, and persistence.[6] Some compounds have been shown to generate intracellular reactive oxygen species (ROS) and downregulate quorum-sensing and virulence genes.[6]
Quantitative Data on Antimicrobial Activity
The table below presents the minimum inhibitory concentrations (MICs) of selected dichlorinated indoles against pathogenic microorganisms.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 4 | 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [6] |
| Compound 5 | 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [6] |
| Compound 6 | 3,4-dichlorobenzyl thio-triazole-indole | Candida albicans | 2 | [7] |
Experimental Protocols
General Synthesis of Dichlorinated Indoles
The synthesis of dichlorinated indoles can be achieved through various methods. A common approach involves the electrophilic chlorination of an indole precursor.
Example Protocol: Synthesis of a 3,5-dichlorooxindole derivative [9]
-
Dissolution: Dissolve the starting indole-2-carboxylic acid in 90% acetic acid.
-
Chlorination: Add a solution of ethyl N,N-dichlorocarbamate (EDC) in acetic acid dropwise to the indole solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dichlorinated indole.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of dichlorinated indole derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of dichlorinated indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate.
Quantitative Data Summary
While a specific literature source detailing the yield and complete spectral data for the target compound could not be located within the scope of this search, the following table summarizes the key quantitative data for the starting material. This information is crucial for monitoring the progress of the reaction and characterizing the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | C₁₁H₉Cl₂NO₂ | 258.10 | 187-188 | Off-white solid |
Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indole derivatives. Optimization may be required to achieve the best results for this specific substrate.
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice. Slowly and cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Mechanism of the Vilsmeier-Haack formylation of the indole substrate.
The Pivotal Role of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the Pursuit of Novel NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has emerged as a critical building block in the synthesis of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of various neurological disorders. This versatile intermediate, featuring a dichlorinated indole core, an ethyl ester, and a reactive formyl group, provides a strategic scaffold for the development of novel therapeutics aimed at modulating glutamatergic neurotransmission.
The unique substitution pattern of this indole derivative has been shown to be crucial for high-affinity binding to the glycine co-agonist site on the NMDA receptor. The 4,6-dichloro substituents, in particular, have been identified as key features for enhancing binding affinity. The presence of the formyl group at the 3-position offers a chemically tractable handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of potential drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, along with a summary of the biological activity of the resulting NMDA receptor antagonists.
Application Notes
The primary application of this compound in pharmaceutical research is as a key intermediate for the synthesis of competitive antagonists of the NMDA receptor, specifically targeting the glycine binding site.[1] These antagonists have potential therapeutic applications in conditions associated with excessive NMDA receptor activation, such as epilepsy, ischemic stroke, and neurodegenerative diseases.
The rationale for using this scaffold is supported by extensive SAR studies on indole-2-carboxylate derivatives. Research has consistently shown that halogen substitutions at the 4 and 6 positions of the indole ring significantly enhance the binding affinity for the glycine site. Furthermore, the introduction of various substituents at the C-3 position, facilitated by the reactivity of the formyl group, allows for the fine-tuning of potency and pharmacokinetic properties.
Derivatives synthesized from this compound have demonstrated high in vitro binding affinity, with Ki values in the nanomolar to low micromolar range. These compounds act as competitive antagonists at the glycine site, thereby inhibiting NMDA receptor function.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of a series of C-3 substituted 4,6-dichloro-1H-indole-2-carboxylic acid derivatives for the glycine binding site of the NMDA receptor. The data highlights the impact of various substituents introduced at the 3-position on the affinity of the compounds.
| Compound ID | C-3 Substituent | Ki (nM) |
| 1 | -CH=NOH | 150 |
| 2 | -CH2-NH2 | 800 |
| 3 | -CH=N-NH-CO-NH2 | 250 |
| 4 | -CH2-NH-SO2-CH3 | 450 |
| 5 | -CH2-NH-CO-Ph | 120 |
Data compiled from published research on 4,6-dichloroindole-2-carboxylate derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol describes the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate at the C-3 position.
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Synthesis of a C-3 Substituted Derivative via Knoevenagel Condensation
This protocol outlines the reaction of this compound with an active methylene compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (15 volumes), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If precipitation does not occur, slowly add cold deionized water to the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of a C-3 Substituted Derivative via Reductive Amination
This protocol details the synthesis of an amine derivative from this compound.
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in DCE or THF (20 volumes).
-
Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired amine derivative.
Visualizations
References
Application Notes and Protocols: Derivatization of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2][3][4] This specific molecule features three key reactive sites: a formyl group at the C3 position, an ethyl ester at the C2 position, and a reactive N-H group on the indole ring. The electron-withdrawing nature of the dichloro substitution on the benzene ring further influences its reactivity.
The aldehyde functionality is a prime target for condensation reactions to form Schiff bases or undergo Knoevenagel-type condensations.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other acid derivatives.[6] The indole nitrogen can be subjected to alkylation or acylation reactions.[7][8] These multiple reactive handles allow for the synthesis of a diverse library of complex indole derivatives, including pyridazino-indoles and indolylthiazolidinones, which have shown potential biological activities.[9]
This document provides detailed protocols for several key derivatization reactions of this compound, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Derivatization Pathways and Workflow
The primary derivatization strategies for this compound involve reactions at the C3-formyl group, the C2-ester, and the N1-position of the indole ring. The following diagram illustrates the key synthetic transformations.
Caption: Figure 1: Key Derivatization Pathways.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(N-aryliminomethyl)-4,6-dichloro-1H-indole-2-carboxylates (Schiff Base Formation)
This protocol describes the condensation reaction between the formyl group of the indole and various substituted anilines to yield the corresponding Schiff bases (imines).[9]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (30 mL).
-
Add the substituted aniline (1.1 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to obtain the pure ethyl 3-(N-aryliminomethyl)-4,6-dichloro-1H-indole-2-carboxylate.
Protocol 2: Synthesis of 6,8-dichloro-5H-pyridazino[4,5-b]indol-4-one
This protocol details the direct cyclocondensation reaction with hydrazine hydrate to form a tetracyclic pyridazino-indole system.[9]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol or n-butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Suspend this compound (1.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction mixture will typically become a clear solution before the product begins to precipitate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to ambient temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product sequentially with water (20 mL), cold ethanol (15 mL), and diethyl ether (15 mL).
-
Dry the product in a vacuum oven at 60 °C to yield the pure 6,8-dichloro-5H-pyridazino[4,5-b]indol-4-one.
Protocol 3: Synthesis of 4,6-dichloro-N-substituted-1H-indole-2-carboxamides
This two-step protocol involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction. This pathway is adapted from procedures for similar indole-2-carboxylic acids.[6]
Step A: Hydrolysis to 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add potassium hydroxide (KOH) (3.0 mmol) and heat the mixture to reflux for 3-4 hours.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate.
Step B: Amide Coupling
-
To a stirred solution of the carboxylic acid from Step A (1.0 mmol) in anhydrous DMF (10 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 mmol) and hydroxybenzotriazole (HOBt) (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol).
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired amide.
Caption: Figure 2: Workflow for Amide Synthesis.
Quantitative Data Summary
The following tables summarize representative yields for the derivatization of this compound and related analogs based on published literature. Yields can vary based on reaction scale and specific substrates used.
Table 1: Yields of Schiff Base Derivatives Data adapted from reactions on halo-substituted 3-formyl-indole-2-carboxylates.[9]
| Reactant (Aniline) | Product | Reported Yield (%) |
| Aniline | Ethyl 4,6-dichloro-3-(N-phenyliminomethyl)-1H-indole-2-carboxylate | 75-85 |
| 4-Chloroaniline | Ethyl 4,6-dichloro-3-(N-(4-chlorophenyl)iminomethyl)-1H-indole-2-carboxylate | 80-90 |
| 4-Methoxyaniline | Ethyl 4,6-dichloro-3-(N-(4-methoxyphenyl)iminomethyl)-1H-indole-2-carboxylate | 78-88 |
| 4-Nitroaniline | Ethyl 4,6-dichloro-3-(N-(4-nitrophenyl)iminomethyl)-1H-indole-2-carboxylate | 70-80 |
Table 2: Yields of Cyclization and Amide Products Data adapted from reactions on halo-substituted indole precursors.[6][9]
| Reaction Type | Reagent(s) | Product Type | Reported Yield (%) |
| Cyclocondensation | Hydrazine Hydrate | Pyridazino-indole | 65-75 |
| Cyclocondensation | Thiolactic Acid (on Schiff base) | Indolylthiazolidinone | 60-70 |
| Amide Coupling | Rimantadine HCl, EDC, HOBt | N-rimantadine-carboxamide | ~87 |
| Amide Coupling | Benzylamine, EDC, HOBt | N-benzyl-carboxamide | ~98 |
References
- 1. ethyl 3-formyl-1H-indole-6-carboxylate | 927181-97-3 | Benchchem [benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Derivatization of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and its subsequent reaction with various amines to generate a library of substituted aminomethylene indole derivatives. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the indole scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a key strategy for developing novel therapeutic agents. The introduction of a formyl group at the C-3 position of ethyl 4,6-dichloro-1H-indole-2-carboxylate via the Vilsmeier-Haack reaction creates a versatile intermediate. This aldehyde functionality can readily undergo condensation reactions with a wide range of primary and secondary amines to yield enamine derivatives. These derivatives are of significant interest for their potential antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Reaction Pathway
The overall synthetic scheme involves a two-step process:
-
Vilsmeier-Haack Formylation: Ethyl 4,6-dichloro-1H-indole-2-carboxylate is formylated at the C-3 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Condensation with Amines: The resulting this compound is then reacted with various primary or secondary amines to form the corresponding ethyl 4,6-dichloro-3-((substituted-amino)methylene)-1H-indole-2-carboxylate derivatives.
Caption: General two-step reaction pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indole-2-carboxylates.
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add POCl₃ (2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for the Reaction with Amines
This protocol outlines the condensation of the formylated indole with a representative amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine) (1.1 equivalents)
-
Ethanol or Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (10 mL), add the desired amine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Presentation
The following table summarizes representative yields for the condensation reaction of various 3-formyl-indole-2-carboxylates with amines, as reported in the literature for analogous compounds. Actual yields for the 4,6-dichloro derivative may vary.
| Entry | Amine | Product | Reported Yield (%) | Reference |
| 1 | Substituted Anilines | Ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates | Not specified | |
| 2 | Benzylamine | Ethyl 1-benzyl-1H-indole-2-carboxylate | High | |
| 3 | Phenylhydrazine | N-phenyl-1H-indole-2-carboxamide | 93 |
Application Notes
Derivatives of 3-aminomethylene-1H-indole-2-carboxylates are promising candidates for drug development due to their wide range of biological activities.
-
Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial agents. The introduction of various amine functionalities can lead to compounds with potent activity against a spectrum of bacteria and fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane.
-
Anticancer Agents: Many indole derivatives have been investigated as potential anticancer drugs. They can exert their effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways. The 4,6-dichloro substitution pattern may enhance cytotoxic activity.
-
Enzyme Inhibition: The enamine moiety can act as a Michael acceptor or a hydrogen bond donor/acceptor, enabling interaction with various biological targets. For instance, related indole derivatives have shown inhibitory activity against enzymes like HIV-1 integrase.
-
CNS Activity: Substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site, suggesting potential applications in neurological disorders.
Potential Signaling Pathways
While specific signaling pathway data for the direct products of this compound with amines is limited, based on the activities of structurally related indole derivatives, the following pathways may be relevant targets for investigation:
Caption: Potential biological targets and pathways.
Further research, including in vitro and in vivo screening, is necessary to elucidate the precise mechanisms of action and therapeutic potential of this novel class of indole derivatives.
Application Notes and Protocols: Analytical Techniques for Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for the characterization and quality control of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The protocols described are based on established methods for analogous indole derivatives and can be adapted for specific research and development needs.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceutical agents. Accurate and robust analytical methods are therefore essential for its synthesis, characterization, and quality assessment in drug discovery and development pipelines. These notes cover chromatographic and spectroscopic techniques applicable to this molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress.
HPLC Purity Determination
Protocol:
A standard HPLC method for purity analysis of substituted indole-2-carboxylates can be adapted.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
-
Start at 30% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time (t_R) | Expected to be in the mid-to-late gradient region |
| Purity (by area %) | >95% (typical for purified compounds) |
Spectroscopic Analysis
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure. The expected chemical shifts are based on the analysis of similar indole structures.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire standard carbon spectra with proton decoupling.
Expected NMR Data (Predicted):
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | NH |
| ~10.2 | s | 1H | CHO |
| ~7.5 | d | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| ~4.4 | q | 2H | OCH₂CH₃ |
| ~1.4 | t | 3H | OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | CHO |
| ~161 | C=O (ester) |
| ~137 | Ar-C |
| ~131 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~121 | Ar-C |
| ~111 | Ar-C |
| ~107 | Ar-C |
| ~62 | OCH₂CH₃ |
| ~14 | OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1 mg/mL and infuse directly or inject into an LC-MS system.
-
Ionization Mode: Positive or negative ESI.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 286.0032 | ~286.0 |
| [M-H]⁻ | 283.9883 | ~284.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ester) |
| ~1670 | C=O stretch (aldehyde) |
| ~1615, 1560 | C=C stretch (aromatic) |
| ~840 | C-Cl stretch |
Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound.
Application Note and Protocol for the Purification of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate by Chromatography
Introduction
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described method is robust, scalable, and yields the target compound with high purity.
The purification strategy is based on the principles of normal-phase chromatography, where the polar stationary phase (silica gel) effectively separates the moderately polar target compound from both less polar and more polar impurities. The selection of an appropriate mobile phase system is critical for achieving optimal separation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of a suitable purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 153435-96-2 | |
| Molecular Formula | C12H9Cl2NO3 | |
| Molecular Weight | 286.11 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | 485.1°C at 760 mmHg | |
| Density | 1.491 g/cm³ | |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes. |
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes
-
Standard laboratory glassware
Purification Workflow
The overall workflow for the purification process is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Preparation of the Crude Sample for Loading:
-
Dissolve 1.0 g of the crude this compound in a minimal amount of dichloromethane (approx. 10-15 mL).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Develop a TLC plate spotted with the crude material using a mobile phase of 80:20 Hexanes:Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm) and by staining with potassium permanganate to identify the target compound and impurities. Most indole derivatives are UV-active.[1] For compounds that are not UV-active, other visualization techniques such as using an iodine chamber or specific chemical stains can be employed.[1]
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 cm length, 4 cm diameter for 1 g of crude material).
-
Prepare a slurry of silica gel (approx. 50 g) in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) through it.
-
-
Sample Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
Begin the elution with 95:5 Hexanes:Ethyl Acetate, collecting fractions (e.g., 20 mL each).
-
Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
95:5 Hexanes:Ethyl Acetate (2 column volumes)
-
90:10 Hexanes:Ethyl Acetate (5 column volumes)
-
85:15 Hexanes:Ethyl Acetate (5 column volumes)
-
80:20 Hexanes:Ethyl Acetate (until the target compound has eluted)
-
-
The use of ethyl acetate/hexane solvent systems is common for the purification of indole derivatives.[2]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC using the same mobile phase as for the crude analysis.
-
Combine the fractions that contain the pure target compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
-
Data Presentation
The purification process was monitored by HPLC analysis of the crude material and the final purified product. The results are summarized in Table 2.
Table 2: Purity Analysis of this compound Before and After Chromatographic Purification
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Material | 78.5 | ||
| Impurity 1 | 3.2 | 8.1 | |
| Target Compound | 5.8 | 78.5 | |
| Impurity 2 | 7.1 | 5.3 | |
| Other Impurities | - | 8.1 | |
| Purified Product | >99.0 | ||
| Target Compound | 5.8 | >99.0 |
Troubleshooting
-
Streaking on TLC: If streaking is observed, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve the spot shape.[1]
-
Poor Separation: If the separation between the target compound and impurities is not satisfactory, a shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) can be explored.
-
Compound is Colorless: For visualization of colorless indole derivatives, UV light (254 nm) is the most common method.[1] Ehrlich's reagent can be used as a specific stain for indoles, typically producing blue or purple spots.[1]
Conclusion
The described silica gel column chromatography protocol is an effective method for the purification of this compound. The use of a gradient elution with a hexanes/ethyl acetate mobile phase allows for the efficient removal of both less polar and more polar impurities, yielding the target compound with a purity of >99%. This protocol is suitable for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate. This protocol includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.
Introduction
Indole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The introduction of a formyl group at the C3 position of the indole nucleus via the Vilsmeier-Haack reaction is a fundamental transformation, providing a versatile handle for further chemical modifications. This application note details a robust and scalable procedure for the synthesis of this compound, a halogenated indole derivative with potential applications in drug discovery. The presence of chloro substituents on the benzene ring can significantly influence the compound's physicochemical and biological properties.
Reaction Scheme
The overall reaction involves the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Quantitative Data Summary
The following tables provide a summary of the reactants, reagents, and expected product specifications for the scale-up synthesis.
Table 1: Reactants and Reagents for a 100 g Scale Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | C₁₁H₉Cl₂NO₂ | 258.10 | 0.387 | 100 g | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 0.774 | 70.8 mL (118.7 g) | 1.675 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3.87 | 300 mL (283.5 g) | 0.945 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1 L | 1.326 |
| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | 84.01 | - | As required | ~1.07 |
| Brine (Saturated NaCl solution, aq.) | NaCl | 58.44 | - | As required | ~1.2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As required | - |
Table 2: Product Specifications
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) | Purity (by HPLC) |
| This compound | C₁₂H₉Cl₂NO₃ | 286.11 | Off-white to pale yellow solid | 187-189 | 85-95 | >98% |
Experimental Protocol
This protocol is designed for a 100 g scale synthesis of the target compound.
1. Vilsmeier Reagent Preparation:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 300 mL of N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add 70.8 mL (0.774 mol) of phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale yellow to colorless solution (the Vilsmeier reagent) at 0-5 °C for an additional 30 minutes.
2. Formylation Reaction:
-
In a separate 2 L flask, dissolve 100 g (0.387 mol) of ethyl 4,6-dichloro-1H-indole-2-carboxylate in 500 mL of dichloromethane (DCM).
-
Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0-5 °C over 60 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C (reflux of DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
3. Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by adding 1 L of crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 8-9. This step is exothermic and should be performed with vigorous stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield this compound as an off-white to pale yellow solid.
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental process.
Caption: Experimental workflow for the scale-up synthesis.
Caption: Simplified reaction mechanism pathway.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
The quenching step is exothermic and releases gas. Perform this step slowly and with adequate cooling and stirring.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available reagents and straightforward purification techniques makes this procedure suitable for the production of significant quantities of this valuable intermediate for further use in drug discovery and development programs. Adherence to the safety precautions is critical for the safe execution of this synthesis.
Application Notes & Protocols: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this indole derivative, featuring electron-withdrawing chloro groups, a reactive formyl group at the C-3 position, and an ethyl carboxylate at the C-2 position, makes it a versatile scaffold for the development of potent fungicides, herbicides, and insecticides.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including a variety of agrochemicals. The indole scaffold is often considered a privileged structure due to its ability to interact with a wide range of biological targets. Functionalization of the indole ring is a common strategy in the design of new agrochemicals with improved efficacy and desirable physicochemical properties. This compound is a highly functionalized indole derivative that serves as a valuable starting material for the synthesis of diverse agrochemical candidates. The presence of the 3-formyl group is particularly significant as it allows for a variety of chemical transformations to build molecular complexity.
Applications in Agrochemical Synthesis
This compound is primarily utilized in the synthesis of novel fungicides and herbicides. The key reaction handle is the aldehyde group at the 3-position, which readily undergoes condensation reactions with various active methylene compounds.
1. Synthesis of Fungicidal Agents:
The 3-formyl group can be reacted with various methylene-containing compounds, such as malonates, cyanoacetates, and other activated methylene species, via Knoevenagel condensation to generate a range of α,β-unsaturated carbonyl compounds. These products can serve as precursors to more complex heterocyclic systems or act as Michael acceptors for biological nucleophiles, a common mechanism of action for fungicides. For instance, indole derivatives have been synthesized as potent anti-oomycetes agents.[1]
2. Synthesis of Herbicidal Agents:
The indole scaffold is also a key component of certain herbicides. By modifying the 3-formyl group, it is possible to synthesize compounds that interfere with plant-specific biological pathways.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of potential agrochemicals.
Protocol 1: Synthesis of a Potential Fungicide via Knoevenagel Condensation
This protocol describes the synthesis of an ethyl 2-((4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)-3-oxobutanoate derivative, a potential fungicide, through a Knoevenagel condensation reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product.
Data Presentation
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| This compound | Ethyl acetoacetate | Ethyl 2-((4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)-3-oxobutanoate | 85 | >95 |
| This compound | Diethyl malonate | Diethyl 2-((4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)malonate | 90 | >98 |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylate | 88 | >97 |
Note: Yields and purities are representative and may vary based on reaction scale and optimization.
Visualizations
Diagram 1: Synthetic Workflow for a Potential Fungicide
References
Application Notes and Protocols: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a key synthetic intermediate for the preparation of a variety of biologically active heterocyclic compounds. The presence of dichloro-substituents on the indole ring, combined with the reactive 3-formyl and 2-carboxylate groups, makes it a versatile scaffold for drug discovery. This document provides detailed protocols for the synthesis of this intermediate and its application in the preparation of potent aplysinopsin analogues, which have shown significant activity as modulators of serotonin receptors and as potential anticancer agents.
Synthesis of this compound
The synthesis of the title compound is achieved in two main steps: the preparation of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.
Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
This precursor can be synthesized from 2,4-dichloro-6-nitrotoluene through a Japp-Klingemann-type reaction followed by a Fischer indole synthesis. A detailed protocol is adapted from a similar synthesis of a monochloro analogue.[1]
Experimental Protocol:
-
Preparation of the intermediate: To a stirred solution of potassium tert-butoxide (1.1 equivalents) in anhydrous ethanol, diethyl oxalate (1.0 equivalent) is added under an inert atmosphere. After cooling, 2,4-dichloro-6-nitrotoluene (1.0 equivalent) is added, and the reaction mixture is stirred for several hours. The resulting solid is filtered and washed with ether.
-
Reductive cyclization: The isolated solid is dissolved in glacial acetic acid, and iron powder (3.5 equivalents) is added. The mixture is heated to approximately 90°C for 3-4 hours.
-
Work-up and purification: After cooling, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate.
Vilsmeier-Haack Formylation
The C3-formylation of the indole ring is achieved using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
Experimental Protocol:
-
Reagent preparation: In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (3.0 equivalents) with stirring. The mixture is then allowed to warm to room temperature.
-
Formylation reaction: A solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Hydrolysis and work-up: The reaction is quenched by pouring it onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield pure this compound.
Application in the Synthesis of Bioactive Aplysinopsin Analogues
The 3-formyl group of the title compound is a versatile handle for the synthesis of various heterocyclic systems. A prominent application is the synthesis of aplysinopsin analogues, a class of marine alkaloids with interesting biological activities.[4][5] The general synthetic route involves the condensation of the 3-formylindole with a suitable creatinine or hydantoin derivative.
Experimental Protocol for the Synthesis of a 4,6-dichloro-aplysinopsin analogue:
-
Condensation reaction: A mixture of this compound (1.0 equivalent), creatinine (or a substituted hydantoin, 1.1 equivalents), and piperidine (catalytic amount) in ethanol is refluxed for 4-6 hours.
-
Isolation of the product: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data of Bioactive Analogues
The introduction of halogen atoms on the indole scaffold of aplysinopsin analogues has been shown to significantly influence their biological activity, particularly their affinity and selectivity for serotonin receptors and their cytotoxic effects on cancer cells.
Table 1: Serotonin Receptor Binding Affinities of Halogenated Aplysinopsin Analogues
| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Selectivity (5-HT₂A/5-HT₂C) | Reference |
| 6-chloro analogue | >10,000 | 166 | >60 | [6] |
| 6-bromo analogue | >10,000 | 220 | >45 | [6] |
| 5,6-dichloro analogue | >10,000 | 46 | >2100 | [6] |
Table 2: Cytotoxicity of Aplysinopsin Analogues against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Aplysinopsin | LH-1220 (murine lymphoma) | 2.3 | [7] |
| Methylaplysinopsin | LH-1220 (murine lymphoma) | 3.5 | [7] |
| Aplysinopsin | KB (human epidermoid carcinoma) | 3.5 | [7] |
| Methylaplysinopsin | KB (human epidermoid carcinoma) | 6.7 | [7] |
| 6-Bromoaplysinopsin | P. falciparum (D6 clone) | 0.34 | [7] |
Visualizations
Diagrams
Caption: Synthetic workflow for 4,6-dichloro-aplysinopsin analogues.
Caption: Proposed apoptotic pathway induced by aplysinopsin analogues.[5][8]
References
- 1. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and effective method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as an electrophile that attacks the electron-rich indole nucleus.[2][3]
Q2: My Vilsmeier-Haack reaction for the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate has a very low yield. What are the potential causes and how can I improve it?
Low yields in the Vilsmeier-Haack formylation of indoles can stem from several factors:
-
Poor quality of reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used.[4]
-
Incorrect temperature control: The formation of the Vilsmeier reagent should be performed at a low temperature (typically 0-10 °C).[4] During the addition of the indole substrate, the temperature should be carefully controlled, as excessive heat can lead to the formation of side products and decomposition.[4]
-
Suboptimal stoichiometry of reagents: The molar ratio of POCl₃ to DMF and the indole substrate is crucial. An excess of the Vilsmeier reagent is generally used, but a large excess can lead to undesired side reactions.
-
Incomplete reaction: The reaction time may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Difficult work-up and product isolation: The hydrolysis of the intermediate iminium salt and subsequent precipitation of the product must be carefully controlled. Adding the reaction mixture to ice and then slowly neutralizing with a base is a common procedure.[4]
Q3: I am observing the formation of a dark, tarry substance during my reaction. What could be the cause and how can I prevent it?
The formation of dark, tarry materials often indicates polymerization of the indole starting material or decomposition of the product.[4] This is typically caused by:
-
Excessive heat: Overheating the reaction mixture can promote polymerization.[4] Maintain strict temperature control throughout the reaction.
-
Presence of strong acids: Residual strong acids from the Vilsmeier reagent can catalyze the polymerization of indoles. Proper quenching and neutralization during the work-up are essential.
Q4: Are there any alternative, milder methods for the formylation of indoles?
Yes, a catalytic version of the Vilsmeier-Haack reaction has been developed.[5][6][7] This method utilizes a phosphine oxide catalyst to enable the reaction under milder conditions, which can be beneficial for sensitive substrates.[5][6][7] This catalytic approach can also be used for the synthesis of deuterated indole-3-carboxaldehydes.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature leading to slow reaction rate. | After the initial low-temperature formation of the Vilsmeier reagent and addition of the indole, the reaction mixture may need to be gently heated (e.g., to 40-60 °C) to drive the reaction to completion. Monitor by TLC. | |
| Starting material is unreactive. | The presence of two electron-withdrawing chloro groups on the indole ring can reduce its nucleophilicity. More forcing reaction conditions (higher temperature or longer reaction time) may be required compared to unsubstituted indoles. | |
| Formation of Multiple Products | Side reactions due to overheating. | Maintain strict temperature control throughout the reaction. |
| Reaction with the indole nitrogen. | While formylation typically occurs at the C3 position, N-formylation can be a side reaction. Careful control of reaction conditions can minimize this. | |
| Product is Difficult to Purify | Presence of tarry byproducts. | Improve temperature control during the reaction. During work-up, trituration of the crude product with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) can help remove some impurities before column chromatography. |
| Co-precipitation of inorganic salts. | Ensure the product is thoroughly washed with water after filtration to remove any inorganic salts.[4] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Slowly add a saturated aqueous solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH of 7-8, keeping the temperature below 20 °C.
-
The product will precipitate out of the solution. Stir the suspension for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and wash it thoroughly with water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or purify by column chromatography on silica gel to obtain the pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for Vilsmeier-Haack Formylation of Various Indole Derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) & 22.5 (2-formyl) | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 85 | [2] |
Note: The yields for the target molecule, this compound, may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack formylation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the formylation reaction, typically when using the Vilsmeier-Haack protocol (POCl₃/DMF).
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Reactivity: The indole substrate is electron-deficient due to the two chloro- and the ester functional groups, making it less reactive towards electrophilic formylation.[1][2] 2. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may have decomposed due to moisture.[3] 3. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for this electron-deficient substrate. | 1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture and monitor the progress by TLC or LC-MS. 2. Use Fresh Reagents: Ensure POCl₃ and DMF are anhydrous and use freshly prepared Vilsmeier reagent. 3. Catalyst Addition: For electron-deficient indoles, the addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can enhance the yield.[1] |
| Presence of a Water-Soluble Byproduct; Mass Spectrum shows loss of Ethyl Group (-45 Da) | Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially during aqueous workup, if conditions become too acidic or basic.[4] | 1. Neutral Workup: Perform the aqueous workup under carefully controlled neutral pH conditions. Use a buffered solution if necessary. 2. Aprotic Quenching: Quench the reaction with a non-aqueous method before proceeding to extraction. 3. Minimize Contact Time: Reduce the duration of the aqueous workup to minimize hydrolysis. |
| Presence of Byproduct with Mass Spectrum showing loss of Carboxylate Group (-72 Da) | Decarboxylation: If the ester is first hydrolyzed to the carboxylic acid, this intermediate can undergo thermal decarboxylation, particularly if the reaction or workup is performed at elevated temperatures.[5][6][7][8] | 1. Control Temperature: Avoid excessive heating during both the reaction and the subsequent workup and purification steps. 2. Avoid Strong Acids/Bases: Harsh acidic or basic conditions can promote the initial hydrolysis step that leads to decarboxylation. |
| Presence of Isomeric Byproduct; ¹H NMR shows shift of Indole N-H proton and new Formyl Proton | N-Formylation: The nitrogen atom of the indole ring can be formylated, leading to the formation of an N-formyl indole byproduct.[9][10] | 1. Optimize Stoichiometry: Use the minimum effective amount of Vilsmeier reagent to favor C3-formylation over N-formylation. 2. Hydrolysis of N-Formyl group: The N-formyl group can often be cleaved under mild basic conditions to regenerate the N-H indole, which can then be separated. |
| Formation of Complex Mixture or Tar | Reaction Conditions Too Harsh: Excessive temperature or prolonged reaction times can lead to polymerization or degradation of the indole substrate and product. | 1. Lower Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly. 2. Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed, before significant byproduct formation occurs. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for formylating this indole derivative?
The Vilsmeier-Haack reaction is the most widely used method for the C3-formylation of indoles.[11][12] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[12] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.
Q2: Why is my yield of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate consistently low?
Low yields are often attributed to the electronically deficient nature of the starting material. The two chlorine atoms and the ethyl carboxylate group are electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution.[1][2] Consequently, harsher reaction conditions (higher temperatures or longer reaction times) may be required, which can simultaneously promote the formation of side products and degradation, thereby lowering the overall yield.
Q3: Are there alternative formylation methods I can try if the Vilsmeier-Haack reaction fails?
Yes, several alternative methods have been developed, some of which operate under milder conditions and may be more suitable for sensitive substrates. These include:
-
Ph₃P/I₂ or Ph₃P/ICH₂CH₂I System: This method generates a Vilsmeier-type intermediate from DMF under mild conditions and avoids the use of moisture-sensitive reagents like POCl₃.[1][3]
-
Iron-Catalyzed Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia has been reported as a greener alternative.[13]
-
Photochemical Formylation: A metal- and oxidant-free photochemical method uses aqueous glyoxylic acid as the formyl source under UV irradiation.[14]
-
Electrochemical Methods: An electrochemical strategy combines a Mannich-type reaction with C-N bond cleavage to introduce the formyl group.[15]
Q4: How can I best purify the final product from the reaction mixture?
Purification is typically achieved through recrystallization or column chromatography. Given the potential for multiple byproducts, flash column chromatography on silica gel is often the most effective method for isolating the desired this compound. A gradient elution system, for example with hexane and ethyl acetate, is commonly used to separate the product from unreacted starting material and less polar or more polar impurities.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol is a generalized procedure and may require optimization for the specific substrate.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C. The formation of a solid or viscous oil indicates the Vilsmeier reagent has formed.
-
Substrate Addition: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (like 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath. Carefully pour the mixture onto crushed ice.
-
Hydrolysis: Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7-8. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir until the hydrolysis is complete.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the final product.
Visualizations
Reaction and Side-Product Pathways
Caption: Main reaction and potential side reaction pathways during formylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common formylation issues.
References
- 1. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 14. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]
- 15. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate. These can include:
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Unreacted Starting Material: Incomplete formylation can lead to the presence of the starting material, ethyl 4,6-dichloro-1H-indole-2-carboxylate.
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N-Formylated Byproduct: The Vilsmeier reagent can sometimes react at the indole nitrogen, leading to the formation of an N-formyl impurity.
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Over-formylated Species: Although less common for this substrate, diformylation is a theoretical possibility.
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Hydrolyzed Aldehyde: The formyl group is generally stable, but under certain workup or purification conditions, it could potentially be oxidized or otherwise degraded.
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Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, POCl₃ hydrolysis products) may be present in the crude product.
Q2: My purified product is a pale yellow solid, but the literature suggests it should be a different color. What does this indicate?
A2: A pale yellow color is generally expected for this compound. However, significant color variations (e.g., brown or dark orange) can indicate the presence of colored impurities. These may be polymeric byproducts or degradation products. Treatment with activated carbon during recrystallization can often help remove these colored impurities.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: The following techniques are recommended for purity assessment:
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High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify major impurities by comparing the spectra to that of the starting material and looking for unexpected signals.
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Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a purification process, such as column chromatography. A common mobile phase is a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is neutral before extraction with an organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
| Incomplete Crystallization | If recrystallizing, ensure the solution is sufficiently concentrated and cooled to a low enough temperature for an adequate amount of time. Adding a seed crystal can sometimes induce crystallization. |
| Product Adheres Strongly to Silica Gel | If using column chromatography, the product may be too polar for the chosen solvent system. Try increasing the polarity of the eluent gradually. Adding a small percentage of a more polar solvent like methanol to the ethyl acetate/hexane mixture may be necessary. |
| Product is Volatile | While this compound is not highly volatile, avoid excessive heating during solvent removal under vacuum. |
Problem 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities | The impurity may have a similar polarity to the product. Try a different solvent system for chromatography. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Alternatively, consider preparative HPLC for challenging separations. |
| Product Degradation on Silica Gel | Some indole derivatives can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or alumina for chromatography. |
| Overloaded Column | The amount of crude material applied to the column may be too large for effective separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
Problem 3: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Perform a solvent screen with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). |
| Oiling Out | The product may be melting before it dissolves, or the solution may be supersaturated. Add more solvent and ensure the mixture is heated to a temperature below the product's melting point but sufficient to achieve dissolution. |
| No Crystal Formation Upon Cooling | The solution may not be sufficiently concentrated. Slowly evaporate some of the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Adding a seed crystal can also be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
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Add a small volume of a potential solvent and observe solubility at room temperature.
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If insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot filter the solution to remove the carbon.
-
-
Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
-
Visualizations
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate stability and storage conditions
This technical support center provides guidance on the stability and storage of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, along with troubleshooting for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively published, based on structurally related compounds such as ethyl 4,6-dichloro-1H-indole-2-carboxylate, the recommended storage condition is refrigeration at 0-8°C[1]. For long-term storage, maintaining a dry and inert atmosphere is advisable.
Q2: How should I handle this compound in the laboratory?
Handle this compound in a well-ventilated area, preferably within a fume hood.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[2][3]
Q3: Is this compound sensitive to light or air?
Many indole derivatives can be sensitive to light and air, leading to degradation over time.[4] While specific data for this compound is unavailable, it is prudent to store it in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[4][5]
Q4: What are potential signs of degradation?
Degradation of the compound may be indicated by a change in color (e.g., from a pale yellow solid to a darker shade), a change in physical form, or the appearance of impurities in analytical tests such as HPLC or NMR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify the storage conditions. If not stored at 0-8°C and protected from light and air, obtain a new batch of the compound. Run an analytical check (e.g., HPLC, NMR) on the existing stock to assess purity. |
| Contamination. | Ensure all glassware and solvents are clean and dry before use. Use high-purity solvents and reagents for your reactions. | |
| Compound appears discolored or clumpy | Absorption of moisture or degradation from exposure to air/light. | Discard the discolored material. For future use, ensure the container is tightly sealed and consider storing it in a desiccator. If light sensitivity is suspected, use an amber vial or wrap the container in aluminum foil. |
| Inconsistent analytical data (e.g., new peaks in HPLC/NMR) | Presence of degradation products or impurities. | Attempt to purify a small sample of the compound (e.g., by recrystallization or column chromatography) and re-analyze. Compare the data with the reference spectra if available. Consider potential degradation pathways such as oxidation of the aldehyde or hydrolysis of the ester. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C | Based on data for the related compound, ethyl 4,6-dichloro-1H-indole-2-carboxylate, to slow down potential degradation processes[1]. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation, particularly of the indole ring and the formyl group[4][5]. |
| Light | Protect from light (use opaque containers) | To prevent photochemical degradation, a common issue with indole derivatives[4][5]. |
| Moisture | Store in a dry environment (desiccator recommended) | To prevent hydrolysis of the ethyl ester functionality and degradation from moisture. |
| Container | Tightly sealed container | To prevent exposure to air and moisture[2][5]. |
Experimental Protocols
Protocol 1: Small-Scale Purity Check by Thin Layer Chromatography (TLC)
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Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.
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Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
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Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Visualization: Visualize the spots under UV light (254 nm). A single spot indicates high purity, while multiple spots suggest the presence of impurities or degradation products.
Protocol 2: Assessment of Compound Stability
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Initial Analysis: Perform an initial analysis of a fresh sample of the compound using HPLC to determine its initial purity and retention time.
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Stress Conditions: Subject aliquots of the compound to various stress conditions (e.g., elevated temperature, exposure to light, high humidity) for a defined period.
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Analysis of Stressed Samples: After the stress period, dissolve the samples in a suitable solvent and analyze them by HPLC.
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Comparison: Compare the chromatograms of the stressed samples with the initial analysis. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Troubleshooting NMR Spectrum Interpretation for Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Welcome to the technical support center for the analysis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation and troubleshooting of Nuclear Magnetic Resonance (NMR) spectra for this compound.
Predicted NMR Spectral Data
To aid in the analysis of your experimental data, the following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from analogous compounds, including ethyl 4,6-dichloro-1H-indole-2-carboxylate and 3-formylindole derivatives. The actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (H1) | 9.0 - 12.5 | broad singlet | - |
| CHO (H3a) | 10.1 - 10.5 | singlet | - |
| H5 | 7.3 - 7.5 | doublet | ~1.5-2.0 (⁴J) |
| H7 | 7.1 - 7.3 | doublet | ~1.5-2.0 (⁴J) |
| OCH₂CH₃ | 4.4 - 4.6 | quartet | ~7.1 |
| OCH₂CH₃ | 1.4 - 1.6 | triplet | ~7.1 |
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 163 |
| C=O (aldehyde) | 184 - 186 |
| C4, C6 | 128 - 132 |
| C7a | 136 - 138 |
| C2 | 130 - 133 |
| C3a | 124 - 127 |
| C5 | 122 - 125 |
| C7 | 112 - 115 |
| C3 | 118 - 121 |
| OCH₂CH₃ | 61 - 63 |
| OCH₂CH₃ | 14 - 15 |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the acquisition and interpretation of the NMR spectrum for this compound.
Question 1: The chemical shift of the NH proton is different from the predicted value, or the peak is very broad/not visible. What is happening?
Answer:
The chemical shift and appearance of the indole NH proton are highly sensitive to experimental conditions.[1] Several factors can influence its position and shape:
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Solvent Effects: The choice of NMR solvent significantly impacts the chemical shift of the NH proton due to differences in hydrogen bonding.[2] In aprotic solvents like CDCl₃, the shift can be in the range of 8.0-9.5 ppm, while in hydrogen-bond accepting solvents like DMSO-d₆, it can shift downfield to 11.0-12.5 ppm.
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Concentration: The chemical shift of the NH proton can vary with sample concentration due to changes in intermolecular hydrogen bonding.
-
Residual Water: Traces of water in the deuterated solvent can lead to proton exchange, causing the NH peak to broaden or even disappear.[3] To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the NH signal should diminish or disappear.[3]
-
Temperature: Temperature can affect the rate of proton exchange and intermolecular interactions, leading to changes in the chemical shift and peak shape.
Question 2: I am observing more signals in my spectrum than expected. What could be the cause?
Answer:
The presence of extra signals in your NMR spectrum is a common issue and can often be attributed to one of the following:
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Impurities: The most frequent reason for unexpected signals is the presence of impurities.[2] These could be residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane), unreacted starting materials, or byproducts from the synthesis. You can consult tables of common NMR solvent impurities to identify these peaks.[4]
-
Rotamers: While less common for this specific molecule, some compounds can exist as rotational isomers (rotamers) that interconvert slowly on the NMR timescale, giving rise to two sets of peaks.[3] Acquiring the spectrum at a higher temperature might cause these signals to coalesce into a single set of averaged peaks.[3]
-
Sample Degradation: The compound may have degraded if not handled or stored properly.
Question 3: The aromatic protons at positions 5 and 7 are not showing the expected splitting pattern. Why?
Answer:
The protons at positions 5 and 7 in the 4,6-dichloro-substituted indole ring are expected to show long-range coupling (⁴J), which is typically small (around 1-3 Hz).[5] Several factors could obscure this splitting:
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Poor Resolution: The instrument may need to be shimmed to improve the magnetic field homogeneity.
-
Peak Broadening: The peaks may be broadened due to low sample concentration, the presence of paramagnetic impurities, or if the sample is not fully dissolved.[2][3]
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Overlapping Signals: In some cases, the signals for H5 and H7 may be very close in chemical shift, making it difficult to resolve the fine splitting. Changing the NMR solvent might help to separate these signals.[3]
Question 4: The integration of my peaks does not match the expected proton ratios. What should I do?
Answer:
Inaccurate integration can be due to several factors:
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Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected.
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Signal Overlap: If peaks are overlapping, their integrations will be combined.
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Broad Peaks: Very broad peaks, like the NH proton, can be difficult to integrate accurately.
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Saturation: If the relaxation delay (d1) is too short, signals for protons with long relaxation times may be partially saturated, leading to lower than expected integration values.
Experimental Protocols
Standard NMR Sample Preparation
A standard protocol for preparing an NMR sample of this compound is as follows:
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Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
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Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
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Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate the sample for 1-2 minutes to ensure complete dissolution.[2]
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Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
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Analysis: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer for analysis.
Visualizations
Troubleshooting Workflow for NMR Spectrum Interpretation
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the interpretation of an NMR spectrum.
A logical workflow for troubleshooting NMR spectra.
References
Technical Support Center: Optimization of Indole Formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole formylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for indole formylation?
A1: The most prevalent methods for introducing a formyl group onto an indole ring are the Vilsmeier-Haack reaction, the Duff reaction, and several newer catalytic methods. The Vilsmeier-Haack reaction is widely used due to its versatility and effectiveness, typically yielding indole-3-carboxaldehydes.[1] The Duff reaction utilizes hexamethylenetetramine (HMT) and is noted for its operational simplicity, though it may result in lower yields compared to the Vilsmeier-Haack method.[2][3] More recent developments include iron-catalyzed, boron-catalyzed, and visible-light-promoted formylations, which offer greener and milder alternatives.[4][5][6]
Q2: Which formylation method is most likely to produce byproducts?
A2: The Vilsmeier-Haack reaction, while highly effective, is the most commonly reported method to produce a 3-cyanoindole byproduct.[7] This side reaction can complicate purification and reduce the overall yield of the desired 3-formylindole.[7]
Q3: How do I choose the right formylation method for my specific indole substrate?
A3: The choice of method depends on the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction. For electron-rich and simple indoles, the Vilsmeier-Haack reaction is often a robust choice.[8] For substrates with sensitive functional groups that might not tolerate harsh acidic conditions, newer methods like visible-light-promoted formylation using eosin Y as a photoredox catalyst may be preferable due to their mild reaction conditions.[4] If steric hindrance is a concern, optimizing reagent stoichiometry and reaction temperature is crucial, regardless of the method.[9]
Q4: What is the likely mechanism for the formation of the 3-cyanoindole byproduct in the Vilsmeier-Haack reaction?
A4: The formation of 3-cyanoindole is believed to occur after the initial formation of 3-formylindole.[7] The process involves a subsequent reaction, potentially facilitated by nitrogen-containing impurities or specific work-up conditions, which converts the formyl group into a nitrile group.[7]
Q5: Are there alternative formylation methods that are less likely to produce the 3-cyanoindole byproduct?
A5: Yes, alternative methods can be considered. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is one option.[2][10] Additionally, modern catalytic methods, such as the iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia, provide greener alternatives that may avoid the specific conditions leading to cyano-byproduct formation.[6] A visible-light-mediated approach using eosin Y and tetramethylethylenediamine (TMEDA) also offers a mild and efficient alternative.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am experiencing very low or no yield of my desired formylated indole. What are the potential causes and solutions?
A: Low product yield is a common issue that can be addressed by systematically evaluating your experimental setup and conditions.[11]
Potential Causes & Recommended Solutions:
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Poor Quality or Wet Reagents: Many formylating reagents are sensitive to moisture.[12] For the Vilsmeier-Haack reaction, ensure that N,N-dimethylformamide (DMF) is anhydrous and free of decomposition products like dimethylamine.[7][12] Always use high-purity, anhydrous solvents and freshly distilled reagents where applicable.[7]
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical.[9] Some reactions require heating to proceed, while others need cooling to prevent side reactions.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid degradation of the product with prolonged heating.[7]
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Inappropriate Work-up Conditions: In the Vilsmeier-Haack reaction, the final step is the hydrolysis of an iminium salt intermediate.[8] Incomplete hydrolysis will lower the yield.[12] Ensure the reaction is properly quenched, typically with ice-cold water or a saturated sodium bicarbonate solution, to facilitate the complete conversion to the aldehyde.[7]
-
Atmospheric Moisture: If the reaction is sensitive to moisture, conduct it under a dry, inert atmosphere such as nitrogen or argon.[7][11]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the indole ring, such as a tosyl group on the nitrogen, can deactivate the ring and inhibit the formylation process.[5]
Issue 2: Significant Byproduct Formation
Q: My reaction is producing significant amounts of side products, such as 3-cyanoindole or di-formylated compounds. How can I improve selectivity?
A: Side product formation can often be minimized by carefully controlling reaction conditions and reagent purity.
Potential Causes & Recommended Solutions:
-
Formation of 3-Cyanoindole (Vilsmeier-Haack):
-
Cause: Presence of nitrogen-containing impurities in reagents or reaction with atmospheric moisture.[7]
-
Solution: Use high-purity, anhydrous DMF and other reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[7] Optimize temperature and time, as high temperatures or prolonged reaction can favor byproduct formation.[7] During work-up, quench with ice-cold water or sodium bicarbonate solution instead of ammonia-based agents.[7]
-
-
Di-formylation or Polymerization:
-
Cause: Highly reactive substrates or harsh reaction conditions can lead to multiple formylations or polymerization, particularly with phenolic substrates.[12]
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Solution: Adjust the stoichiometry by reducing the amount of the formylating agent.[12] Lowering the reaction temperature can also improve selectivity by favoring the kinetic product.[11] Keep the reaction time to a minimum to avoid polymerization.[12]
-
-
Formation of Tris(indolyl)methane (TIM):
-
Cause: In some boron-catalyzed formylations using trimethyl orthoformate (TMOF), TIM can be a major byproduct if conditions are not optimized.[5]
-
Solution: The choice of catalyst and stoichiometry is critical. Using BF₃·OEt₂ as a stoichiometric catalyst under neat conditions has been shown to favor the desired formylation product over TIM formation.[5]
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble separating my desired formylated indole from starting materials or byproducts. What purification strategies can I use?
A: Purification challenges often arise when the product has similar polarity to impurities.
Potential Causes & Recommended Solutions:
-
Similar Polarities of Product and Byproducts: The 3-formylindole and the 3-cyanoindole byproduct can have similar polarities, making separation difficult.[7]
-
Difficulty Removing Catalysts:
Quantitative Data Presentation
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [1] |
| 2,3-Dimethylindole | POCl₃, DMF | 98-100 | 6 | 30.4 (1-formyl) | [2] |
Table 2: Duff Reaction Formylation of Indoles in Acetic Acid
| Indole Derivative | Reagents | Yield (%) | Reference |
| Indole | HMT, AcOH | 25 | [2] |
| 2-Methylindole | HMT, AcOH | 74 | [2] |
Experimental Protocols
Key Experiment: The Vilsmeier-Haack Reaction for Indole-3-carboxaldehyde
This protocol provides a representative procedure for the formylation of indole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.[7]
2. Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of an anhydrous solvent like DCM or DMF.[7]
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
3. Work-up and Isolation:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.[7]
-
Slowly neutralize the mixture to a pH of 7-8 by adding a saturated sodium bicarbonate solution or 1 M NaOH solution.[7][13]
-
Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure indole-3-carboxaldehyde.[7]
Visualizations
Caption: General experimental workflow for Vilsmeier-Haack indole formylation.
Caption: Troubleshooting decision tree for common indole formylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
handling and safety precautions for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Technical Support Center: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
This guide provides essential safety, handling, and experimental information for researchers, scientists, and drug development professionals working with this compound (CAS No: 153435-96-2).
Safety and Handling: Frequently Asked Questions
Q1: What are the primary hazards associated with this compound? A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1]
Q2: What personal protective equipment (PPE) is required when handling this chemical? A2: Always wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3]
-
Hand Protection: Handle with impervious chemical-resistant gloves. Gloves must be inspected before use.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a particle respirator.[3]
Q3: What are the proper storage conditions for this compound? A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] For long-term stability, refrigeration at 0-8°C is recommended.[6]
Q4: What should I do in case of accidental exposure? A4: Follow these first-aid measures and seek medical attention:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1][5]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1][7] Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do so.[1][7]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Q5: How should I handle a spill of this material? A5: For minor spills, wear appropriate PPE, sweep up the solid material without creating dust, and place it in a suitable, closed container for disposal.[1][4] Ensure the area is well-ventilated. Avoid letting the product enter drains.[1][7]
Chemical and Physical Properties
The quantitative data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 153435-96-2 | [8][9][10] |
| Molecular Formula | C₁₂H₉Cl₂NO₃ | [6] |
| Molecular Weight | 286.11 g/mol | |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 181 - 191 °C | [6] |
| Boiling Point | 485.1°C at 760 mmHg | |
| Density | 1.491 g/cm³ | |
| Storage Temperature | 0 - 8 °C | [6] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [5] |
Experimental Protocols
Methodology: Synthesis via Vilsmeier-Haack Formylation
This protocol describes a general method for the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate derivatives, which can be adapted for the 4,6-dichloro analog. The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring, such as an indole.[11]
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Appropriate workup reagents (e.g., sodium acetate, water, ice)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, ethyl 4,6-dichloro-1H-indole-2-carboxylate, in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath. Carefully pour the mixture onto crushed ice containing a base such as sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
Troubleshooting Guides
Q1: My reaction yield is very low. What are the possible causes? A1: Low yields can result from several factors:
-
Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. Moisture can decompose the Vilsmeier reagent.
-
Incorrect Temperature: The temperature for both the reagent formation and the reaction itself is critical. Ensure proper cooling during reagent preparation and controlled heating during the reaction.[12]
-
Incomplete Reaction: The reaction may require longer heating times or a higher temperature. Monitor closely with TLC to confirm completion.[12]
Q2: I am observing unexpected side products, such as additional chlorinated impurities. Why is this happening? A2: The formation of abnormal products, such as unexpected chlorinated indoles, can sometimes occur during indole synthesis, particularly when using strong acids or certain chlorinated solvents under harsh conditions.[12] Although this protocol uses POCl₃, ensure your workup and purification steps do not introduce other reactive species. Use non-chlorinated solvents for extraction and chromatography where possible.
Q3: The final product appears degraded or discolored. How can I prevent this? A3: The indole nucleus can be sensitive to harsh acidic or basic conditions, especially at high temperatures.[12] During the workup, ensure that neutralization is performed carefully at low temperatures. Overheating during solvent removal or purification can also lead to degradation. Store the final product in a cool, dark, and dry place to maintain its stability.[12]
Q4: The reaction is stalled and not proceeding to completion. What can I do? A4: If the reaction has stalled, consider the following:
-
Catalyst/Reagent Stoichiometry: Verify the molar ratios of your starting material to the Vilsmeier reagent. An insufficient amount of the formylating agent will result in an incomplete reaction.
-
Activation: The indole substrate may not be sufficiently activated. While the 4,6-dichloro groups are deactivating, the indole nitrogen should still allow for formylation at the 3-position. Ensure there are no other strongly deactivating groups present as impurities.
Visualized Workflow
References
- 1. angenechemical.com [angenechemical.com]
- 2. H59231.03 [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 153435-96-2 [m.chemicalbook.com]
- 9. 153435-96-2|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 153435-96-2 | Buy Now [molport.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Indoles
Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or resulting in a low yield?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[1] Low yields are often a result of substrate decomposition, competing side reactions, or incomplete conversion.[2] Key areas to investigate include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][3]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1][2]
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ is advisable.[2]
-
Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2]
Q2: I am observing the formation of multiple isomers in my Fischer indole synthesis. How can I improve regioselectivity?
The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[2] To influence the regioselectivity, consider the following:
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[2]
-
Reaction Conditions: Adjusting the reaction temperature, solvent, and the acidity of the medium can sometimes influence the ratio of regioisomers.[2][4]
Q3: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. What are the common pitfalls?
The Bischler-Möhlau synthesis is known for sometimes harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity.[1][5] This reaction involves the acid-mediated cyclization of α-arylamino-ketones, and is sensitive to the substrates and conditions used.[6][7] Low yields and product mixtures are common challenges.[5]
Q4: What are the key challenges in performing a Larock indole synthesis?
The Larock indole synthesis, a palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne, is a versatile method for preparing 2,3-disubstituted indoles.[8] However, challenges can arise from:
-
Substrate Scope: The reaction can be limited by steric and electronic factors of the substrates.[9][10]
-
Catalyst and Ligand Choice: The original ligandless conditions worked well for o-iodoanilines, but o-bromoanilines often require an electron-donating phosphine ligand to facilitate oxidative addition, which in turn might slow down other steps.[11]
-
Reaction Conditions: Elevated temperatures are sometimes required, which can lead to side reactions, especially with complex substrates.[11]
Q5: Purification of my substituted indole is proving difficult. What strategies can I employ?
Purification of indoles can be challenging due to the presence of polar byproducts, tar, and closely related impurities.[1][2] Common purification strategies include:
-
Column Chromatography: This is a widely used method. The choice of solvent system is critical, and gradient elutions may be necessary.[1] For acid-sensitive indoles, deactivating the silica gel with triethylamine or using alumina can prevent degradation.[12]
-
Recrystallization: This can be an effective technique for obtaining high-purity solid indoles, although it may lead to lower recovery.[1][12]
-
Acid-Base Extraction: This is useful for removing unreacted basic starting materials like hydrazines but is generally not sufficient for complete purification of the indole product.[12]
Q6: When should I use a protecting group for the indole nitrogen?
A protecting group for the indole nitrogen is necessary when subsequent reaction conditions could lead to undesired reactions at the N-H position.[13] For example, during N-allylation of a substituted indole, protecting another nucleophilic group on the molecule, such as an amino group, is crucial to ensure selective allylation at the indole nitrogen.[13] Electron-withdrawing protecting groups like sulfonyl or carbonyl groups can affect the reactivity of the indole ring.[14] Alkyl-based protecting groups that can be removed under specific conditions, such as the 2-phenylsulfonylethyl group, can be advantageous.[14][15]
Troubleshooting Guides
Fischer Indole Synthesis: Low Yield and Byproduct Formation
| Observed Issue | Potential Cause | Recommended Solution | Typical Yield Range (Illustrative) |
| Low to no product, significant starting material remaining | Incomplete reaction due to mild conditions. | Gradually increase reaction temperature and/or use a stronger acid catalyst like polyphosphoric acid (PPA).[2] | 10-40% |
| Low yield with significant tar/polymer formation | Reaction conditions are too harsh, causing decomposition.[2] | Decrease reaction temperature, use a milder acid catalyst (e.g., acetic acid), or shorten the reaction time.[16] | <30% |
| Formation of aniline and other cleavage byproducts | Electron-donating groups on the carbonyl component stabilizing the intermediate, favoring N-N bond cleavage.[1][3] | Use milder reaction conditions. If the problem persists, consider an alternative synthetic route.[2] | 20-50% |
| Mixture of regioisomers | Use of an unsymmetrical ketone.[2][4] | Attempt to influence selectivity by modifying temperature and solvent. Chromatographic separation of isomers will likely be necessary.[2][16] | Variable |
Bischler-Möhlau Indole Synthesis: Poor Yields and Regioselectivity
| Observed Issue | Potential Cause | Recommended Solution | Typical Yield Range (Illustrative) |
| Low product yield | Harsh reaction conditions (high temperatures, long reaction times).[1][6] | Explore microwave-assisted synthesis to potentially reduce reaction times and improve yields.[5] | 30-60% |
| Unpredictable regiochemistry | Complex mechanistic pathways leading to different isomers.[5] | Modifications to reaction conditions, such as temperature and heating method (conventional vs. microwave), can influence the product distribution.[5] | Variable |
Larock Indole Synthesis: Catalyst and Substrate Issues
| Observed Issue | Potential Cause | Recommended Solution | Typical Yield Range (Illustrative) |
| Poor reactivity with o-bromoanilines | Slow rate of oxidative addition with ligandless palladium catalysts.[11] | Employ an electron-donating phosphine ligand, such as P(tBu)3, to facilitate the reaction at lower temperatures.[11] | 60-90% |
| Side reactions with complex substrates | High reaction temperatures required for less reactive substrates.[11] | Utilize a more active catalyst system that allows for lower reaction temperatures.[11] | 50-80% |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound (aldehyde or ketone) in a suitable solvent such as ethanol. Stir the mixture, often at room temperature, until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.[17]
-
Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[17]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[17]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final substituted indole.[17]
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common method for the synthesis of this compound?
The most common and effective method for the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate to produce the desired 3-formyl derivative is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds such as indoles.
Q2: What are the potential side reactions and byproducts I should be aware of?
Due to the electron-withdrawing nature of the dichloro and ethyl carboxylate substituents on the indole ring, the starting material is less reactive than unsubstituted indole. This can influence the byproduct profile. Potential side reactions and byproducts include:
-
Incomplete reaction: Unreacted starting material, ethyl 4,6-dichloro-1H-indole-2-carboxylate, is a common impurity if the reaction is not driven to completion.
-
Formation of N-formylated byproduct: While formylation typically occurs at the C3 position of the indole, under certain conditions, N-formylation can occur, leading to the formation of ethyl 1-formyl-4,6-dichloro-1H-indole-2-carboxylate.
-
Formation of dimers or trimers: Indole derivatives can sometimes undergo self-condensation reactions, especially under acidic conditions, leading to the formation of colored dimeric or trimeric impurities.
-
Hydrolysis of the ester: If the work-up conditions are too harsh (e.g., strongly acidic or basic), the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and major byproducts. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction due to insufficient Vilsmeier reagent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Decomposition of the product during work-up. | 1. Increase the molar ratio of POCl₃ and DMF. 2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. 3. Extend the reaction time, monitoring by TLC until the starting material is consumed. 4. Use a mild aqueous work-up, for example, pouring the reaction mixture onto crushed ice followed by neutralization with a weak base like sodium bicarbonate. |
| Presence of a significant amount of unreacted starting material | 1. Insufficient Vilsmeier reagent. 2. Low reaction temperature or short reaction time. 3. Poor quality of reagents (POCl₃ or DMF). | 1. Use a higher excess of the Vilsmeier reagent. 2. Increase the reaction temperature and/or time. 3. Use freshly distilled POCl₃ and anhydrous DMF. |
| Formation of a colored, insoluble material | 1. Formation of polymeric or dimeric/trimeric byproducts. 2. Reaction temperature is too high. | 1. Filter the reaction mixture before work-up. 2. Maintain a lower reaction temperature. Consider adding the indole substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C). |
| Product is difficult to purify | 1. Presence of byproducts with similar polarity to the product. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a gradient elution. 2. Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, purification by column chromatography is recommended. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield of Product (%) | Unreacted Starting Material (%) | Other Byproducts (%) |
| 1 | 1.2 | 25 | 4 | 65 | 25 | 10 |
| 2 | 1.5 | 25 | 4 | 78 | 15 | 7 |
| 3 | 1.5 | 40 | 4 | 85 | 5 | 10 |
| 4 | 2.0 | 40 | 6 | 90 | <2 | 8 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.
Analytical Methods
-
Thin-Layer Chromatography (TLC):
-
Stationary phase: Silica gel 60 F₂₅₄
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
-
Visualization: UV light (254 nm)
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm and 280 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure of the product and identify any impurities.
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS can be used to determine the molecular weight of the product and identify byproducts.
-
Visualizations
Caption: Reaction pathway for the synthesis and potential byproducts.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under normal storage conditions?
A1: When stored in a cool, dry, and dark place, this compound is expected to be stable. However, as with many complex organic molecules, exposure to light, heat, and humidity can lead to degradation over time. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the likely functional groups susceptible to degradation in this molecule?
A2: Several functional groups in this compound could be susceptible to degradation under stress conditions:
-
Ester Group (-COOCH₂CH₃): Susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Aldehyde Group (-CHO): Can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions.
-
Indole Ring: The indole nucleus itself can be susceptible to oxidation. The N-H proton can be abstracted under basic conditions, potentially leading to further reactions.
-
Chloro Substituents (-Cl): Generally stable, but under harsh conditions, nucleophilic substitution could occur.
Q3: What are forced degradation studies and why are they important for this compound?
A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under more severe conditions than it would typically encounter during its shelf life.[1][2][3] These studies are crucial for:
-
Identifying potential degradation products.[1]
-
Developing and validating stability-indicating analytical methods.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Check the pH of your assay buffer. The ester group is prone to hydrolysis at acidic or basic pH.
-
Analyze the compound in the buffer over time. Use a stability-indicating method like HPLC to monitor the concentration of the parent compound and the appearance of any degradation products.
-
Prepare fresh solutions. Avoid using stock solutions that have been stored for extended periods, especially if not protected from light and stored at the appropriate temperature.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a stored sample.
-
Possible Cause: The compound has degraded during storage.
-
Troubleshooting Steps:
-
Review storage conditions. Ensure the compound was stored in a cool, dark, and dry environment.
-
Characterize the new peaks. If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products. This can provide insight into the degradation pathway.
-
Perform a forced degradation study. This can help to intentionally generate the degradation products and confirm their identity.
-
Issue 3: The compound appears discolored.
-
Possible Cause: Photodegradation or oxidation.
-
Troubleshooting Steps:
-
Protect from light. Store the compound in an amber vial or a container wrapped in aluminum foil.
-
Store under an inert atmosphere. Purge the container with an inert gas like argon or nitrogen to minimize oxidation.
-
Analyze the discolored sample. Use analytical techniques to determine if degradation has occurred and to what extent.
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acidic Hydrolysis
-
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Methodology:
-
Prepare a solution of the compound as described in the acidic hydrolysis protocol.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Withdraw and neutralize samples with 0.1 M HCl at various time points.
-
Analyze the samples by HPLC.
-
3. Oxidative Degradation
-
Methodology:
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points.
-
Quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC.
-
4. Photolytic Degradation
-
Methodology:
-
Prepare a solution of the compound and a solid sample.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample in the dark at the same temperature.
-
Analyze the samples at appropriate time intervals.
-
5. Thermal Degradation
-
Methodology:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., at 60 °C, 80 °C, or higher if the compound is very stable).
-
Withdraw samples at various time points.
-
Prepare solutions of the samples and analyze by HPLC.
-
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants | Area of Major Degradant (%) |
| 0.1 M HCl (60 °C) | 0 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 0.1 M NaOH (40 °C) | 0 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Photolytic (ICH Q1B) | - | ||||
| Thermal (80 °C) | 0 | ||||
| 24 | |||||
| 48 | |||||
| 72 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Putative major degradation pathways.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Other Formylated Indoles
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of classical formylation methods for the synthesis of functionalized indoles, with a focus on substrates bearing electron-withdrawing groups.
The introduction of a formyl group onto the indole nucleus is a cornerstone of synthetic organic chemistry, providing a versatile handle for the elaboration of complex molecules, including many with significant pharmacological activity. The target molecule of this guide, ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, represents a class of electron-deficient indoles where the choice of formylation method is critical to achieving satisfactory yields and regioselectivity. This guide provides an objective comparison of the most common formylation agents and methods applicable to the synthesis of such substituted indoles, supported by available experimental data.
Executive Summary
The formylation of indoles is an electrophilic substitution reaction, and the reactivity of the indole nucleus is highly dependent on the nature of its substituents. Electron-donating groups enhance the nucleophilicity of the pyrrole ring, facilitating formylation, whereas electron-withdrawing groups, such as the chloro and carboxylate moieties in the target molecule, deactivate the ring, making the reaction more challenging. This comparison focuses on three classical and widely used formylation methods: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction. While the Vilsmeier-Haack reaction is generally the most effective method for a wide range of indoles, including some electron-deficient ones, the Reimer-Tiemann and Duff reactions can also be employed, though often with lower efficiency for deactivated substrates.
Performance Comparison of Formylating Agents
The selection of an appropriate formylating agent and reaction conditions is paramount for the successful synthesis of formylated indoles. The following table summarizes the performance of the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions on various indole substrates, with a particular focus on those bearing electron-withdrawing groups to provide a relevant comparison for the synthesis of this compound.
| Formylation Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | Indole | POCl₃, DMF | - | 0-35 | 1.5 | ~97 | [1] |
| Vilsmeier-Haack | 5-Nitroindole | POCl₃, DMF | Dichloroethane | 80 | 2 | 85 | Not specified |
| Vilsmeier-Haack | 6-Bromoindole | POCl₃, DMF | Dichloroethane | 80 | 2 | 90 | Not specified |
| Vilsmeier-Haack | Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | DMF | 100 | 1 | 80 | [2] |
| Reimer-Tiemann | Indole | CHCl₃, NaOH | H₂O, Ethanol | 70-80 | 1 | Moderate | [3] |
| Reimer-Tiemann | 2,3-Dichloro-phenol | CHCl₃, NaOH | H₂O | Ambient | - | - | [3] |
| Duff Reaction | Indole | Hexamethylenetetramine, Acetic Acid | Acetic Acid | - | - | 25 | Not specified |
| Duff Reaction | 2-Methylindole | Hexamethylenetetramine, Acetic Acid | Acetic Acid | - | - | 74 | Not specified |
| Iron-Catalyzed | Indole | Formaldehyde, Aq. Ammonia, FeCl₃ | DMF | 130 | - | up to 93 | [4] |
| Boron-Catalyzed | Indoles with halogen/cyano groups | Trimethyl orthoformate, BF₃·OEt₂ | - | Room Temp | 1 min | 66-98 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are generalized protocols for the three major formylation reactions discussed.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Protocol for the formylation of Ethyl 1H-indole-2-carboxylate:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate in dry DMF at 0°C, add phosphorus oxychloride dropwise.
-
After the addition is complete, the reaction mixture is heated to 100°C for 1 hour.
-
The mixture is then cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to afford the crude product.
-
Purification by recrystallization from a suitable solvent (e.g., ethanol) yields the pure ethyl 3-formyl-1H-indole-2-carboxylate.[2]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds like indoles.[3][7] The reaction typically employs chloroform in a basic solution.
General Protocol for the formylation of Indole:
-
Dissolve indole in a suitable solvent such as ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide to the stirred solution.
-
Heat the mixture to 70-80°C.
-
Add chloroform dropwise to the heated mixture while maintaining the temperature. Gentle reflux should be maintained during the addition.
-
After the addition is complete, continue stirring for an additional hour.
-
Distill off the excess chloroform and ethanol.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., dilute sulfuric acid) to precipitate the product.
-
The crude product can be isolated by filtration and purified by steam distillation or recrystallization.[3]
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[8][9] It is most effective for electron-rich substrates.
General Protocol for the formylation of Indole:
-
Dissolve the indole substrate in glacial acetic acid.
-
Add hexamethylenetetramine to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water.
-
The product can be extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow for Indole Formylation
The following diagram illustrates a generalized workflow for the formylation of an indole substrate, a crucial step in the synthesis of compounds like this compound.
Caption: Generalized workflow for the formylation of an indole substrate.
Conclusion
For the synthesis of this compound and other electron-deficient indoles, the Vilsmeier-Haack reaction generally stands out as the most robust and high-yielding method. The electron-withdrawing nature of the substituents on the target molecule necessitates a potent electrophilic formylating agent, a role well-fulfilled by the Vilsmeier reagent. While the Reimer-Tiemann and Duff reactions are valuable tools in the synthetic chemist's arsenal, their utility for such deactivated substrates is often limited, typically resulting in lower yields. Newer, catalyzed methods, such as those employing iron or boron, show promise for milder and more efficient formylations and represent an expanding area of research. The choice of the optimal method will ultimately depend on the specific substrate, desired scale, and available laboratory resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Synthesis of Dichlorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly dichlorinated indoles, are crucial intermediates in the synthesis of a wide range of biologically active compounds. The strategic placement of chlorine atoms on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides an objective comparison of three primary methods for the synthesis of dichlorinated indoles: Direct Chlorination, the Fischer Indole Synthesis, and the Batcho-Leimgruber Indole Synthesis. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Reagents & Conditions | Yield | Advantages | Disadvantages |
| Direct Chlorination | Indole or substituted indoles | N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂); often in a chlorinated solvent or DMF at 0°C to room temperature. | Moderate to Good | Atom-economical, straightforward for certain substitution patterns. | Can lead to mixtures of mono-, di-, and tri-chlorinated products; regioselectivity can be poor without directing groups. |
| Fischer Indole Synthesis | Dichlorophenylhydrazines and aldehydes or ketones | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂); typically requires heating. | Good to Excellent | Versatile, allows for a wide range of substituents on both the benzene and pyrrole rings. | Requires the synthesis of the corresponding dichlorophenylhydrazine precursor; harsh acidic conditions can be incompatible with sensitive functional groups. |
| Batcho-Leimgruber Indole Synthesis | Dichlorinated o-nitrotoluenes | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine; followed by reductive cyclization (e.g., Raney Ni, H₂ or Fe/acetic acid). | High to Excellent | Often provides higher yields than the Fischer synthesis; proceeds under milder conditions.[1][2] | The required dichlorinated o-nitrotoluene precursors may not be readily available. |
Logical Workflow for Synthesis Strategy Selection
The choice of synthetic route for a desired dichlorinated indole depends on several factors, including the availability of starting materials, the desired substitution pattern, and the presence of other functional groups. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
References
A Comparative Analysis of the Biological Activity of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and structurally similar compounds. While direct experimental data for the title compound is limited in publicly available literature, this analysis extrapolates its potential activities based on the well-documented biological profiles of its core structural motifs and closely related analogs. The indole-2-carboxylate scaffold, particularly with halogen substitutions, is a cornerstone in the development of a wide array of therapeutic agents.
Core Structure and Potential Activities
The subject compound, this compound, possesses three key structural features that likely contribute to its biological profile: the indole-2-carboxylate core, dichloro-substitution at the 4 and 6 positions, and a formyl group at the 3-position. The 4,6-dichloro-1H-indole-2-carboxylate core is a recognized pharmacophore with established roles in the development of anticancer, anti-inflammatory, and anti-tuberculosis agents[1][2][3]. The addition of a formyl group at the 3-position, a common modification in indole chemistry, is known to be a precursor for synthesizing compounds with diverse biological activities, including potential antiviral applications[4][5].
Comparative Biological Activities of Structurally Similar Compounds
To contextualize the potential of this compound, this section details the observed biological activities of closely related indole-2-carboxylate derivatives. The data presented is collated from various studies and aims to provide a predictive framework for the title compound's efficacy in similar assays.
Antitumor Activity
Derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid have shown promise in the field of oncology[1]. While specific data for the ethyl ester is not detailed, related indole-2-carboxamide derivatives have demonstrated significant antiproliferative action. For instance, certain 5,7-dichloro-3-methyl-1H-indole-2-carboxamides have been evaluated for their potent apoptotic antiproliferative activity, acting as EGFR/CDK2 dual inhibitors[6].
Antimicrobial and Anti-Tuberculosis Activity
The 4,6-dichloro substitution on the indole ring is a key feature in compounds with potent antimicrobial properties. Notably, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a derivative of the same indole core, has been identified as a highly potent anti-tuberculosis agent[2]. This suggests that this compound could serve as a valuable scaffold for the development of new anti-infective agents.
Antiviral Activity
The presence of a 3-formyl group on the indole-2-carboxylate backbone is significant, as this moiety is a versatile intermediate for creating more complex molecules. For example, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate has been utilized in the synthesis of novel HIV-1 integrase strand transfer inhibitors[5]. This indicates a potential pathway for the title compound to be explored in the context of antiviral drug discovery.
Quantitative Data Summary
The following table summarizes the biological activity data for compounds structurally related to this compound. It is important to note that these are not direct data points for the title compound but for its close analogs, providing a basis for inferred activity.
| Compound Name | Biological Activity | Assay Type | Quantitative Measure (e.g., IC50, MIC) | Reference |
| N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide | Anti-tuberculosis | M. tuberculosis growth inhibition | MIC = 0.32 µM | [2] |
| 5,7-Dichloro-3-methyl-N-(phenethyl)-1H-indole-2-carboxamide derivatives | Antiproliferative (Anticancer) | Cell Viability Assay (MCF-7) | GI50 values in the µM range | [6] |
| Indole-2-carboxylic acid derivative (unspecified) | HIV-1 Integrase Inhibition | Strand Transfer Assay | IC50 values in the µM range | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for the types of assays used to evaluate the biological activities of these indole derivatives.
Antituberculosis Activity Assay (Microplate Alamar Blue Assay)
-
Organism: Mycobacterium tuberculosis H37Rv.
-
Assay Principle: The Alamar Blue dye is reduced by metabolically active cells, resulting in a color change that can be quantified spectrophotometrically.
-
Procedure:
-
A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth.
-
The test compounds are serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well containing the compound.
-
Plates are incubated at 37°C for 5-7 days.
-
Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.
-
The absorbance is read at 570 nm and 600 nm.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence.
-
Antiproliferative Activity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer).
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
The concentration that inhibits 50% of cell growth (GI50) is calculated from the dose-response curve.
-
HIV-1 Integrase Strand Transfer Assay
-
Enzyme: Recombinant HIV-1 integrase.
-
Assay Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is integrated into the host DNA.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA), and a target DNA substrate (mimicking the host DNA).
-
Test compounds are added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C.
-
The amount of strand transfer product is quantified, often using a fluorescence-based detection method.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Potential Mechanisms
To conceptualize the potential role of indole derivatives in cellular signaling, the following diagrams illustrate a generalized experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the synthesis and biological evaluation of novel indole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: An Evaluation of Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the reproducible synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of synthetic routes to ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We present a detailed analysis of the traditional Vilsmeier-Haack reaction and compare it with modern, alternative formylation methods, offering supporting experimental data to validate reproducibility and performance.
The introduction of a formyl group at the C3-position of the indole nucleus is a critical transformation in the synthesis of a wide array of biologically active compounds. The Vilsmeier-Haack reaction has long been the conventional method for this purpose. However, with the ongoing drive for greener, more efficient, and milder reaction conditions, several alternative methods have emerged. This guide will focus on a comparative analysis of the following synthetic strategies for the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate:
-
Standard Vilsmeier-Haack Reaction
-
Catalytic Vilsmeier-Haack Reaction
-
Boron-Catalyzed Formylation
Comparative Performance of Synthesis Protocols
The selection of a synthetic protocol is often a trade-off between reaction time, yield, purity, and the harshness of the required reagents and conditions. The following table summarizes the key performance indicators for the different methods of synthesizing this compound, based on established literature protocols for similar indole substrates.
| Synthesis Protocol | Key Reagents/Catalyst | Reaction Conditions | Typical Yield (%) | Typical Purity (%) | Reference |
| Standard Vilsmeier-Haack | POCl₃, DMF | 0 °C to 75 °C, 6 h | Not Specified | Not Specified | [1] |
| Catalytic Vilsmeier-Haack | 3-methyl-1-phenyl-2-phospholene 1-oxide, PhSiH₃, DEBM, DMF | Room Temperature, 16 h | 75-77 | >98 | [2][3] |
| Boron-Catalyzed Formylation | BF₃·OEt₂, TMOF | Room Temperature, 1-5 min | 66-98 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are based on established procedures and are intended to serve as a guide for reproducible synthesis.
Standard Vilsmeier-Haack Reaction Protocol
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate in anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 75 °C for 6 hours.[1]
-
Upon completion, pour the reaction mixture into ice-cooled water and basify with an aqueous sodium hydroxide solution to a pH of 8-9.[1]
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Catalytic Vilsmeier-Haack Reaction Protocol
A milder, catalytic version of the Vilsmeier-Haack reaction has been developed, avoiding the use of stoichiometric amounts of phosphorus oxychloride.[7]
-
To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4,6-dichloro-1H-indole-2-carboxylate, 3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst), and anhydrous acetonitrile.
-
To the resulting solution, add diethyl bromomalonate (DEBM), N,N-dimethylformamide (DMF), and phenylsilane (PhSiH₃) sequentially via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the careful dropwise addition of 2 M aqueous sodium hydroxide.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by slurry washing with dichloromethane followed by filtration and drying under high vacuum to afford the pure product.
Boron-Catalyzed Formylation Protocol
This method offers a rapid and efficient formylation of indoles under very mild conditions using a Lewis acid catalyst.[4]
Procedure: [4]
-
To a flask containing ethyl 4,6-dichloro-1H-indole-2-carboxylate, add trimethyl orthoformate (TMOF).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) to the mixture at room temperature.
-
Stir the reaction mixture for 1-5 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the workflow and relationships between the different synthetic approaches, the following diagrams are provided.
Caption: Comparative workflow of different formylation methods.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indole-2-Carboxylate Derivatives in Drug Discovery
The indole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities. Among its many variations, the indole-2-carboxylate and its amide derivatives have emerged as a particularly versatile framework for the development of novel therapeutic agents. This guide provides a comparative analysis of indole-2-carboxylate derivatives across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in drug discovery.
Antiviral Activity: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] These inhibitors function by chelating two Mg²⁺ ions within the active site of the integrase enzyme, a crucial component in the viral life cycle.[1][2] Structural optimization of this core has led to derivatives with significantly enhanced potency.
Data Presentation: Comparative Inhibitory Activity
A comparative study highlights the optimization of a parent compound (Compound 3) into more potent derivatives.[1] Modifications at the C3 and C6 positions of the indole core were found to be critical for improving inhibitory activity against HIV-1 integrase.[1][2]
| Compound ID | Modifications | Integrase IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM, MT-4 cells) | Ref. |
| 3 | Parent Scaffold | >10 | >80 | [1] |
| 15 | C3: p-trifluorophenyl long-chain | 1.30 | >80 | [1] |
| 18 | C3: o-fluorophenyl long-chain | 1.05 | >29.3 | [1] |
| 20a | C3: (2-fluorobenzyl)oxy)methyl, C6: (3-fluoro-4-methoxyphenyl)amino | 0.13 | >80 | [1][2] |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Structure-Activity Relationship (SAR) Summary:
-
The C2-carboxyl group and the indole core are essential for chelating Mg²⁺ ions in the integrase active site.[1][2]
-
Introducing a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the active site, significantly boosting inhibitory activity.[1][3]
-
Adding a C6-halogenated benzene ring can further increase inhibitory potency.[1][4]
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay: The inhibitory effects of the compounds on the strand transfer activity of HIV-1 integrase were evaluated using a kit-based assay. The protocol involves the following steps:
-
Coating: A 96-well plate is coated with a donor DNA substrate.
-
Reaction Mixture: A solution containing the HIV-1 integrase enzyme, the test compound (at various concentrations), and the acceptor DNA substrate is prepared in a reaction buffer.
-
Incubation: The reaction mixture is added to the coated plate and incubated to allow the strand transfer reaction to proceed.
-
Washing: The plate is washed to remove unreacted components.
-
Detection: An antibody specific to the digoxigenin-labeled acceptor DNA is added, followed by a peroxidase-conjugated secondary antibody.
-
Quantification: A peroxidase substrate (e.g., TMB) is added, and the resulting colorimetric signal is measured with a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[1]
Visualization: Drug Discovery Workflow
Caption: Workflow for the discovery and optimization of indole-2-carboxylic acid-based HIV-1 INSTIs.
Anticancer Activity: Multi-Target Kinase Inhibition
Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] Many of these compounds function as multi-target inhibitors, targeting key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]
Data Presentation: Comparative Antiproliferative and Kinase Inhibitory Activity
The following table compares the activity of several indole-2-carboxamide derivatives against cancer cell lines and specific kinase targets. Erlotinib and Doxorubicin are included as reference compounds.
| Compound ID | Modifications | Mean GI₅₀ (µM, 4 cell lines)[6] | EGFR IC₅₀ (nM)[5][6] | CDK2 IC₅₀ (nM)[6] | BRAFV600E IC₅₀ (nM)[5] |
| Va | 5-Cl, 3-H, N-linked to 5-Cl-indole | 0.026[5] | 71[5] | - | 77[5] |
| 5e | 5-Cl, 3-Me, N-phenethyl-4-(2-methylpyrrolidin-1-yl) | 0.95[6] | 93[6] | 13[6] | - |
| 5h | 5,7-diCl, 3-Me, N-phenethyl-4-(pyrrolidin-1-yl) | 1.10[6] | 118[6] | 11[6] | - |
| Erlotinib | Reference Drug | 0.033[5] | 80[5] | - | 60[5] |
| Doxorubicin | Reference Drug | 1.10[6] | - | - | - |
GI₅₀: Half-maximal growth inhibition. IC₅₀: Half-maximal inhibitory concentration.
Structure-Activity Relationship (SAR) Summary:
-
For antiproliferative action, an N-phenethyl carboxamide structure appears important.[6]
-
The presence of a second indole or benzofuran moiety can significantly enhance potency.[5]
-
Substitutions on the indole ring, such as halogens at the C5 and C7 positions, and small alkyl groups at the C3 position, influence activity against specific kinases.[5][6]
Experimental Protocols
MTT Cell Viability Assay: This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ is calculated from the dose-response curve.[6][8]
EGFR Kinase Assay: This assay quantifies the ability of a compound to inhibit the tyrosine kinase (TK) activity of EGFR.
-
Reaction Setup: The reaction is performed in a kinase buffer containing recombinant human EGFR, a substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP.
-
Inhibition: Test compounds are added at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific anti-phosphotyrosine antibody.
-
Analysis: The IC₅₀ value is determined by measuring the reduction in kinase activity at different compound concentrations.[5][6]
Visualization: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide derivatives.
Anti-inflammatory Activity
Derivatives of indole-2-carboxamide have been investigated for their ability to modulate inflammatory responses.[9] Studies show they can effectively inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
Data Presentation: Comparative Anti-inflammatory Activity
The following compounds were evaluated for their ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
| Compound ID | Modifications | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Ref. |
| 14f | 5-F, 3-Et, N-(3-pyridylmethyl) | 75.3 | 68.4 | [9] |
| 14g | 5-F, 3-Et, N-(4-pyridylmethyl) | 78.1 | 71.2 | [9] |
Structure-Activity Relationship (SAR) Summary:
-
The presence and position of substituents on the N-linked group are crucial for anti-inflammatory activity. For instance, compounds with pyridylmethyl groups (14f, 14g) showed high efficacy.[9]
-
In vivo studies confirmed that compounds 14f and 14g could reduce LPS-induced pulmonary inflammation in mice, highlighting their therapeutic potential.[9][11]
Experimental Protocols
Measurement of NO, TNF-α, and IL-6 Production:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][12]
Visualization: LPS-Induced NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB inflammatory pathway by indole-2-carboxamide derivatives.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
cost-effectiveness of different synthesis routes for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of different synthetic routes for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The cost-effectiveness of two primary synthetic pathways is evaluated, supported by detailed experimental protocols, quantitative data, and safety and environmental considerations.
Executive Summary
Two principal synthetic routes for this compound have been evaluated. Both routes commence with the synthesis of the intermediate, ethyl 4,6-dichloro-1H-indole-2-carboxylate, via the Fischer indole synthesis. The divergence occurs in the subsequent formylation step at the C-3 position of the indole ring.
-
Route 1: Employs the Vilsmeier-Haack reaction for formylation.
-
Route 2: Utilizes the Reimer-Tiemann reaction as an alternative formylation method.
A thorough cost analysis of the starting materials and reagents for each route is presented, alongside a discussion of the reaction parameters, yields, and purification complexities. This guide aims to provide laboratory and process chemists with the necessary information to make an informed decision on the most suitable synthetic strategy based on their specific needs, considering factors such as cost, efficiency, and environmental impact.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Cost Analysis of Starting Materials and Reagents
| Reagent/Solvent | Route 1 (Fischer-Vilsmeier) Cost (USD/mol of product) | Route 2 (Fischer-Reimer-Tiemann) Cost (USD/mol of product) | Supplier Examples & Notes |
| 3,5-Dichlorophenylhydrazine hydrochloride | 118.00 (per 100g) | 118.00 (per 100g) | CymitQuimica[1] |
| Ethyl pyruvate | 193.00 (per 1kg) | 193.00 (per 1kg) | Sigma-Aldrich[2] |
| Phosphorus oxychloride (POCl₃) | 22.00 - 11940.00 (per kg) | - | ChemicalBook[3] |
| N,N-Dimethylformamide (DMF) | 0.58 - 1.76 (per kg) | - | IMARC Group[4] |
| Chloroform (CHCl₃) | - | 26.00 - 55.00 (per kg) | IndiaMART[5] |
| Sodium hydroxide (NaOH) | - | 0.12 - 0.29 (per kg) | BusinessAnalytiq[6] |
Note: Prices are indicative and may vary based on supplier, purity, and quantity. The cost per mole of the final product is estimated based on stoichiometric requirements and typical yields.
Table 2: Comparison of Reaction Parameters and Performance
| Parameter | Route 1: Fischer Indole Synthesis | Route 1: Vilsmeier-Haack Formylation | Route 2: Reimer-Tiemann Formylation |
| Key Reagents | 3,5-Dichlorophenylhydrazine, Ethyl pyruvate, Acid catalyst (e.g., PPA, ZnCl₂) | POCl₃, DMF | Chloroform, Sodium hydroxide |
| Solvent | Acetic acid, Ethanol, or others | DMF | Biphasic (e.g., water/chloroform) |
| Temperature | Elevated (Reflux) | 0 °C to room temperature | Elevated (e.g., 60-70 °C) |
| Reaction Time | 2 - 8 hours | 1 - 4 hours | Several hours |
| Reported Yield | High (typically >80%) | Good to excellent (typically 80-95%) | Moderate to good (often lower than Vilsmeier-Haack) |
| Product Purity | Generally good after recrystallization | High after workup and crystallization | May require extensive purification to remove byproducts |
| Purification Method | Recrystallization, Column chromatography | Aqueous workup, Recrystallization | Extraction, Column chromatography |
Experimental Protocols
Route 1: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation
Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This procedure is based on established Fischer indole synthesis protocols and adapted for the specific substrates.[7][8][9]
-
Materials:
-
3,5-Dichlorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Glacial acetic acid (or Polyphosphoric acid/Zinc chloride)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a solution of 3,5-dichlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add ethyl pyruvate (1.1 equivalents).
-
The mixture is heated to reflux for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate.
-
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol is a standard procedure for the Vilsmeier-Haack formylation of indoles.[10][11][12]
-
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide solution (for workup)
-
Ice
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
In a separate flask, dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound. The product can be further purified by recrystallization if necessary.
-
Route 2: Fischer Indole Synthesis followed by Reimer-Tiemann Formylation
Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
The procedure is identical to Step 1 of Route 1.
Step 2: Synthesis of this compound (Reimer-Tiemann Formylation)
This protocol is a general procedure for the Reimer-Tiemann formylation of indoles and other electron-rich heterocycles.[13][14][15]
-
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a biphasic mixture of chloroform and aqueous sodium hydroxide solution.
-
Heat the mixture to 60-70 °C with vigorous stirring for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash the aqueous layer with chloroform.
-
Combine the organic layers and carefully acidify the aqueous layer with dilute hydrochloric acid.
-
Extract the product from the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Cost-Effectiveness Analysis
Route 1: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation
This route is generally considered highly efficient. The Fischer indole synthesis step provides good to excellent yields of the key intermediate. The subsequent Vilsmeier-Haack formylation is a reliable and high-yielding reaction for introducing the formyl group at the C-3 position of the indole nucleus. The reagents, phosphorus oxychloride and dimethylformamide, are readily available and relatively inexpensive bulk chemicals. The operational simplicity and high yields contribute to the cost-effectiveness of this route, particularly for larger-scale synthesis.
Route 2: Fischer Indole Synthesis followed by Reimer-Tiemann Formylation
While the initial Fischer indole synthesis step is the same as in Route 1, the Reimer-Tiemann formylation presents some drawbacks. This reaction often requires more stringent control of reaction conditions and can lead to the formation of byproducts, resulting in lower yields and more complex purification procedures.[13] The use of chloroform, a regulated and potentially hazardous solvent, also adds to the safety and handling costs. Although the reagents (chloroform and sodium hydroxide) are inexpensive, the potentially lower yield and increased purification efforts may render this route less cost-effective compared to the Vilsmeier-Haack approach, especially for achieving high purity of the final product.
Safety and Environmental Considerations
Fischer Indole Synthesis:
-
Hazards: The use of strong acids like polyphosphoric acid or Lewis acids such as zinc chloride requires careful handling. The reaction is typically run at elevated temperatures, which can pose a fire hazard depending on the solvent used. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment.
-
Environmental Impact: The use of organic solvents and acid catalysts necessitates proper waste disposal procedures. Efforts to develop greener alternatives, such as using solid acid catalysts or performing the reaction in ionic liquids or under solvent-free conditions, are being explored.[16]
Vilsmeier-Haack Reaction:
-
Hazards: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water. The reaction is exothermic and requires careful temperature control to prevent runaways.[11][12] DMF is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Environmental Impact: The reaction generates phosphorus-containing byproducts and utilizes a significant amount of DMF as both a reagent and a solvent. Proper quenching and waste treatment are essential.
Reimer-Tiemann Reaction:
-
Hazards: Chloroform is a suspected carcinogen and is harmful if inhaled or absorbed through the skin.[17] The reaction with strong bases can be exothermic.
-
Environmental Impact: The use of chlorinated solvents like chloroform is a significant environmental concern. The reaction generates chlorinated organic waste, which requires specialized disposal.
Conclusion
Based on the analysis of currently available information, Route 1, employing the Fischer indole synthesis followed by the Vilsmeier-Haack formylation, appears to be the more cost-effective and efficient method for the synthesis of this compound. This is primarily due to the generally higher yields, simpler workup procedures, and the use of readily available and cost-effective bulk reagents.
While the Reimer-Tiemann reaction (Route 2) offers an alternative formylation method using inexpensive reagents, the potential for lower yields, byproduct formation, and the environmental and safety concerns associated with chloroform make it a less attractive option for large-scale, high-purity synthesis.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a variety of factors including scale, available equipment, purity requirements, and institutional safety and environmental policies. However, for a robust and economically viable synthesis, the Vilsmeier-Haack approach is the recommended pathway.
References
- 1. 3,5-Dichlorophenylhydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 丙酮酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 4. imarcgroup.com [imarcgroup.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. businessanalytiq.com [businessanalytiq.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Chloroform - Wikipedia [en.wikipedia.org]
Benchmarking Ethyl 4,6-Dichloro-3-formyl-1H-indole-2-carboxylate Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate against established inhibitors in two key therapeutic areas: neuroprotection and antibacterial activity. Based on structure-activity relationship (SAR) studies of related indole derivatives, the primary potential targets for this compound are the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and various enzymatic targets within Mycobacterium tuberculosis.
While direct experimental data for this compound is not publicly available, this guide leverages data from structurally similar compounds to provide a benchmark for its potential efficacy. The presence of the 4,6-dichloro substitution on the indole ring is a key feature associated with enhanced activity in both target areas.
I. Comparison with NMDA Receptor Glycine Site Antagonists
The 4,6-dichloroindole-2-carboxylic acid scaffold is a known pharmacophore for antagonists of the glycine binding site on the NMDA receptor. Antagonism at this site can modulate glutamatergic neurotransmission and is a therapeutic strategy for various neurological disorders.
Comparative Data
The following table compares the binding affinity of a known NMDA receptor glycine site antagonist with a structurally related 4,6-dichloroindole derivative.
| Compound | Target | Assay Type | IC50 / Ki |
| 5,7-Dichlorokynurenic acid (DCKA) | Glycine Site of NMDA Receptor | Radioligand Binding Assay | Ki: ~16 nM |
| 4,6-dichloro-3-(hydantoin-5-ylmethyl)-1H-indole-2-carboxylic acid | Glycine Site of NMDA Receptor | Radioligand Binding Assay | IC50: 1.6 nM |
| This compound | Glycine Site of NMDA Receptor | - | Data Not Available |
Note: Data for the hydantoin-substituted derivative is provided to illustrate the high affinity achievable with the 4,6-dichloroindole-2-carboxylic acid core.
Signaling Pathway: NMDA Receptor Activation
II. Comparison with Antitubercular Agents
The 4,6-dichloro substitution on the indole scaffold has been shown to enhance metabolic stability and antitubercular activity. The likely target for indole-2-carboxamide derivatives is the MmpL3 transporter, which is essential for the synthesis of the mycobacterial cell wall.
Comparative Data
The following table compares the Minimum Inhibitory Concentration (MIC) of standard antitubercular drugs with a structurally related 4,6-dichloroindole-2-carboxamide.
| Compound | Target Organism | MIC (μg/mL) |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.025 - 0.05 |
| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.05 - 0.1 |
| N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide | Mycobacterium tuberculosis H37Rv | 0.12 |
| This compound | Mycobacterium tuberculosis H37Rv | Data Not Available |
Experimental Workflow: MIC Determination
III. Experimental Protocols
A. NMDA Receptor Glycine Site Binding Assay
Objective: To determine the binding affinity of a test compound to the glycine binding site of the NMDA receptor.
Materials:
-
[³H]Glycine (Radioligand)
-
Rat cortical membranes
-
Test compound (e.g., this compound)
-
Known antagonist (e.g., 5,7-Dichlorokynurenic acid)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with varying concentrations of the test compound or known antagonist and a fixed concentration of [³H]glycine in Tris-HCl buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled glycine) from total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
B. Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a test compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound (e.g., this compound)
-
Standard drugs (e.g., Isoniazid, Rifampicin)
-
96-well microplates
-
Resazurin dye
Procedure:
-
Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth in a 96-well microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate the wells of the microplate with the bacterial suspension. Include a drug-free control well.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for a further 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).
IV. Logical Relationship of Structure to Potential Activity
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 4,6-Dichloro-3-formyl-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed operational plan for the disposal of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a chlorinated heterocyclic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on information for similar chlorinated organic compounds and general best practices for hazardous waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to review the SDS for any chemical before handling.
Compound Identification and Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 153435-96-2 |
| Molecular Formula | C12H9Cl2NO3 |
| Molecular Weight | 286.11 g/mol |
| Density | 1.491 g/cm³ |
| Boiling Point | 485.1°C at 760 mmHg |
| Vapor Pressure | 1.45E-09 mmHg at 25°C |
| Hazard Symbols | Xi: Irritant |
| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin |
Health Hazard Information
Based on data for similar chlorinated indole compounds, this compound is expected to be a hazardous substance. The primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Experimental Protocol: Proper Disposal Procedure
This step-by-step protocol outlines the necessary precautions and actions for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3]
-
Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Waste Classification: Due to its chlorinated nature, this compound must be treated as hazardous waste.
-
Container: Collect waste in a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with chlorinated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., Irritant).
-
Avoid Mixing: Do not mix this waste with other waste streams, especially non-halogenated solvents, to prevent costly and complex disposal procedures.
3. Disposal Workflow:
-
Collection: Carefully transfer the chemical waste from its original container into the designated hazardous waste container using a clean spatula. Avoid creating dust.
-
Decontamination: Decontaminate any reusable equipment (e.g., spatulas, glassware) that has come into contact with the chemical using an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated, and secondary containment area until it is collected by a certified hazardous waste disposal service.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. The final disposal method will likely involve high-temperature incineration to ensure the complete destruction of the chlorinated organic compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The following procedures are based on the hazard information for structurally similar compounds and general best practices for handling potentially hazardous powdered chemicals.[1][2][3][4]
Hazard Summary and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous chlorinated indole derivatives and formylated compounds suggest that it should be handled with caution.[3][5][6] The primary hazards are anticipated to be skin irritation, serious eye irritation, and respiratory irritation.[5][6] The compound is likely a powdered or crystalline solid, which requires specific handling procedures to minimize dust inhalation and contamination.[4]
Table 1: Potential Hazard Classification
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[5] |
| Causes skin irritation | Skin Irritation (Category 2)[5][6] |
| Causes serious eye irritation | Eye Irritation (Category 2A)[5][6] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3)[5][6] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a risk of splashing.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, double-gloving recommended). A fully buttoned lab coat is required. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is advised.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used in case of dust or aerosol formation, or if working outside of a certified chemical fume hood.[3] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound should be conducted in a certified chemical fume hood to prevent inhalation exposure.[2]
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.[4]
-
Assemble all necessary equipment, including reagents, glassware, and waste containers, before starting.
-
Don all required PPE as specified in Table 2.
-
-
Handling the Compound :
-
When weighing the solid, perform the task within the fume hood.[2] Use an enclosed balance if available to minimize the dispersal of powder.[4]
-
Keep the container of the chemical closed as much as possible.[4]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid.[2]
-
-
Post-Handling :
-
Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Carefully remove PPE to avoid cross-contamination, and wash hands thoroughly with soap and water.[2]
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Solid Waste : Contaminated items such as gloves, bench paper, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.
-
Container Management : Ensure waste containers are kept tightly capped when not in use.[3]
Experimental Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound in a laboratory setting.
Caption: Workflow for Safe Handling of the Compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
